Technical Documentation Center

5-Iodo-3-methoxyisothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-3-methoxyisothiazole

Core Science & Biosynthesis

Foundational

5-Iodo-3-methoxyisothiazole (CAS 2137715-54-7): A Strategic Halogenated Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Applications

Executive Summary The isothiazole heterocycle has emerged as a privileged scaffold in modern drug discovery, frequently utilized in the development of antivirals, anti-inflammatory agents, and highly selective kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole heterocycle has emerged as a privileged scaffold in modern drug discovery, frequently utilized in the development of antivirals, anti-inflammatory agents, and highly selective kinase inhibitors[1]. However, the de novo synthesis and late-stage functionalization of isothiazoles often present significant synthetic challenges, primarily due to the sensitivity of the N–S bond to reductive cleavage under transition-metal catalysis[2].

5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) represents a highly specialized, bifunctional building block designed to circumvent these limitations. By featuring a highly reactive iodine atom at the C5 position and an electron-donating methoxy group at the C3 position, this molecule enables precise, predictable palladium-catalyzed cross-coupling reactions while maintaining the integrity of the heterocyclic core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and a self-validating experimental workflow for its application in medicinal chemistry.

Physicochemical Profiling

Understanding the fundamental properties of 5-Iodo-3-methoxyisothiazole is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[3].

PropertyValueClinical / Synthetic Relevance
CAS Number 2137715-54-7Unique registry identifier for procurement and IP tracking.
Molecular Formula C₄H₄INOSDefines the heavy atom count (8) and elemental composition.
Molecular Weight 241.05 g/mol Low molecular weight ensures the final coupled product remains within Lipinski's Rule of 5.
Exact Mass 240.90583 g/mol Critical for high-resolution mass spectrometry (HRMS) validation during reaction monitoring.
XLogP3 2.0Indicates moderate lipophilicity, ideal for membrane permeability in biological assays.
Topological Polar Surface Area (TPSA) 50.4 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 3Facilitates target protein binding (e.g., within kinase hinge regions).

Structural & Mechanistic Rationale (The "Why")

The strategic design of 5-Iodo-3-methoxyisothiazole relies on the synergistic electronic effects of its substituents.

The C5-Iodine Handle: Kinetic Superiority

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. The C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds. Consequently, the C5-iodine acts as a premier kinetic handle, allowing oxidative addition to occur rapidly at lower temperatures. This minimizes the thermal degradation of the isothiazole ring[2].

The C3-Methoxy Modulator: Electronic Stabilization

The N–S bond of the isothiazole ring is inherently susceptible to reductive cleavage, especially in the presence of strong bases or aggressive metal catalysts. The C3-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). By pumping electron density into the aromatic π-system, the methoxy group strengthens the N–S bond, rendering the heterocycle significantly more robust during transition-metal catalysis. Furthermore, in a biological context, the methoxy oxygen serves as a critical hydrogen bond acceptor (HBA) to engage target proteins[1].

Catalytic Workflow Visualization

The following diagram illustrates the mechanistic pathway of a palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 5-Iodo-3-methoxyisothiazole.

G A Pd(0) Active Catalyst C Oxidative Addition Complex [Ar-Pd(II)-I] A->C + Substrate B B 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) B->C D Transmetalation (via Arylboronic Acid & Base) C->D Base / Heat E Reductive Elimination [Pd(II) -> Pd(0)] D->E Intermediate E->A Catalyst Regeneration F 5-Aryl-3-methoxyisothiazole (Coupled Product) E->F Product Release

Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of 5-Iodo-3-methoxyisothiazole.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for coupling 5-Iodo-3-methoxyisothiazole with a standard arylboronic acid.

Model Reaction: Synthesis of 5-Phenyl-3-methoxyisothiazole.

Materials Required:
  • Substrate: 5-Iodo-3-methoxyisothiazole (1.0 equiv, 1.0 mmol, 241.05 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:
  • Solvent Degassing (Causality: Preventing Catalyst Deactivation)

    • Action: In a 25 mL Schlenk flask, combine 8 mL of 1,4-dioxane and 2 mL of deionized water. Sparge the mixture with ultra-pure argon for 15 minutes.

    • Rationale: Dissolved oxygen must be strictly excluded. Oxygen promotes the oxidative homocoupling of the phenylboronic acid (yielding biphenyl side products) and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Reagent Loading (Causality: Controlled Dispersion)

    • Action: Add the 5-Iodo-3-methoxyisothiazole, phenylboronic acid, and K₂CO₃ to the degassed solvent system. Stir at room temperature for 5 minutes.

    • Rationale: The biphasic nature of the Dioxane/Water system requires the base to dissolve in the aqueous layer while the organic substrates remain in the organic layer, facilitating a smooth transmetalation interface.

  • Catalyst Addition (Causality: Steric Protection of the Heterocycle)

    • Action: Under a positive flow of argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Rationale: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is explicitly chosen over monodentate ligands (like PPh₃). Its large bite angle accelerates the reductive elimination step and provides immense steric bulk, which shields the sensitive N–S bond of the isothiazole from unwanted reductive cleavage[2].

  • Thermal Activation & Self-Validation (Causality: Overcoming Activation Energy)

    • Action: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Validation: The reaction is a self-validating system. Visually, the persistence of a deep red/orange hue indicates an active catalytic cycle. Analytically, monitor the reaction via LC-MS. The successful progression is validated by the complete disappearance of the starting material mass (m/z 241.9 [M+H]⁺) and the emergence of the product mass (m/z 192.1 [M+H]⁺).

  • Quenching & Isolation

    • Action: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-Phenyl-3-methoxyisothiazole.

References

The following authoritative sources were utilized to ground the mechanistic claims, physicochemical data, and protocol standards discussed in this whitepaper:

  • Alam, Md. Ashraful, et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal, vol. 3, no. 2, 2019, pp. 1-13. URL:[Link]

Sources

Exploratory

Engineering the 3-Methoxyisothiazole Scaffold: Synthesis, Functionalization, and Therapeutic Applications

The Chemical Landscape of 3-Methoxyisothiazole The isothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. The introduction of a methoxy group at the C3 position profoundly al...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Landscape of 3-Methoxyisothiazole

The isothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. The introduction of a methoxy group at the C3 position profoundly alters the electronic landscape of the ring. It activates the C4 position toward regioselective electrophilic substitutions and provides unique hydrogen-bond accepting capabilities[1]. This technical guide synthesizes current methodologies for constructing the 3-methoxyisothiazole core, details self-validating functionalization protocols, and explores its expanding role in drug development and organic electronics[2].

Core Synthesis and Causality in Regioselective Functionalization

De Novo Synthesis vs. Derivatization

The 3-methoxyisothiazole core can be synthesized de novo via the chlorine-induced cyclization of 3,3'-dithiodipropionitrile in the presence of methanol and anhydrous hydrogen chloride, yielding the product via a methyl imidate hydrochloride intermediate. Alternatively, it can be accessed via the direct O-methylation of 3-hydroxyisothiazole[1].

The Causality of O-Methylation

Isothiazol-3-ols exist in a complex tautomeric equilibrium with isothiazol-3(2H)-ones[3]. Alkylation with standard reagents (e.g., methyl iodide) often yields an undesirable mixture of O- and N-methylated products. To strictly favor O-methylation, 3 due to its mechanism of proton transfer followed by rapid nucleophilic attack by the oxygen anion, effectively trapping the O-alkylated enol form[3]. If methyl iodide is used, careful selection of a sterically hindered base and a non-polar solvent is required to shift the equilibrium toward O-alkylation[4].

Electrophilic Iodination at C4

The strongly electron-donating methoxy group activates the C4 position toward electrophiles. Iodination using N-iodosuccinimide (NIS) is highly efficient. The critical mechanistic choice in this protocol is the addition of catalytic trifluoroacetic acid (TFA). TFA protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom. This causality is vital: it drives the reaction to completion without requiring excess NIS, which would otherwise lead to di-iodinated byproducts or scaffold decomposition[4].

SynthPathway A 3,3'-Dithiodipropionitrile B 3-Methoxyisothiazole A->B MeOH / HCl (Cyclization) D 4-Iodo-3-methoxyisothiazole B->D NIS / TFA (cat.) (Electrophilic Iodination) E 3-Methoxyisothiazole- 5-carboxamide B->E Carboxylation / Amidation C 3-Hydroxyisothiazole C->B Diazomethane / MeI (O-Methylation)

Caption: Synthetic pathways for 3-methoxyisothiazole and its key C4/C5 functionalized derivatives.

Self-Validating Experimental Methodologies

As an application scientist, ensuring reproducibility requires protocols that have built-in validation checks.

Protocol 1: Regioselective O-Methylation of 3-Hydroxyisothiazole[1]

Objective: Synthesize 3-methoxyisothiazole while minimizing N-methylated byproducts.

  • Preparation: Dissolve 3-hydroxyisothiazole (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C. Causality: The low temperature minimizes the kinetic formation of the N-methylated tautomer.

  • Reagent Addition: Slowly add an ethereal solution of diazomethane portion-wise with vigorous stirring. (Note: Diazomethane requires extreme caution, fire-polished glassware, and a blast shield[1][3]).

  • Validation Check: Continue addition until a faint yellow color persists. This visual cue is a self-validating indicator that a slight excess of diazomethane has been reached and the substrate is fully consumed.

  • Isolation: Stir at 0 °C for 1 hour, quench safely, and concentrate under reduced pressure.

Protocol 2: Electrophilic C4-Iodination[1][5]

Objective: Synthesize 4-iodo-3-methoxyisothiazole.

  • Preparation: Dissolve 3-methoxyisothiazole (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Activation: Add N-iodosuccinimide (NIS) (1.1 eq) followed by a catalytic amount of trifluoroacetic acid (TFA). Causality: TFA is mandatory to activate NIS; omitting it leads to incomplete conversion[4].

  • Reaction: Stir at room temperature for 12-24 hours, protecting the flask from light to prevent homolytic cleavage of the iodine source.

  • Validation & Quench: Monitor by TLC. Upon consumption of the starting material, quench with aqueous sodium thiosulfate. A successful quench is visually validated by the disappearance of any residual iodine color (brown/yellow to colorless).

  • Purification: Extract with organic solvent, wash with brine, dry over sodium sulfate, and purify via column chromatography.

Structure-Activity Relationships (SAR) and Cross-Disciplinary Applications

The functionalization of the 3-methoxyisothiazole core at the C4 and C5 positions dictates its utility across diverse scientific fields.

Medicinal Chemistry and SGK1 Inhibition

Derivatives such as 3-methoxyisothiazole-5-carboxamide have emerged as critical components in the design of selective inhibitors for serum- and glucocorticoid-regulated kinase 1 (SGK1)[5]. SGK1 is a downstream effector in the PI3K/mTOR pathway, heavily implicated in fibrotic diseases, metabolic disorders, and cancer cell survival[5]. Coupling the 3-methoxyisothiazole moiety to pyrrolotriazine scaffolds yields potent inhibitors that disrupt this pathological signaling cascade.

SGK1Pathway Stimuli Cellular Stress / Growth Factors PI3K PI3K / mTORC2 Pathway Stimuli->PI3K Activates SGK1 SGK1 (Kinase) PI3K->SGK1 Phosphorylates Pathology Fibrosis & Tumor Progression SGK1->Pathology Promotes Inhibitor 3-Methoxyisothiazole-5-carboxamide Derivatives Inhibitor->SGK1 Competitive Inhibition

Caption: SGK1 signaling pathway and targeted inhibition by 3-methoxyisothiazole derivatives.

Materials Science

In organic electronics, the C-I bond of 4-iodo-3-methoxyisothiazole makes it an excellent candidate for Suzuki, Stille, and Sonogashira cross-coupling reactions[2]. These reactions are fundamental in synthesizing π-conjugated polymers and small molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The methoxy group is crucial here, as it modulates the HOMO/LUMO energy levels and enhances the solubility and film-forming properties of the resulting semiconductors[2].

Table 1: Quantitative Data and Derivative Summary
Derivative ClassSubstitutionTarget / ApplicationKey Activity / Physicochemical Property
5-Aryl-3-methoxyisothiazole C5OncologyModulates cytotoxicity against various tumor cell lines[6].
3-Methoxyisothiazole-5-carboxamide C5SGK1 InhibitionBlocks fibrotic and metabolic disease pathways (MW: ~583.1 g/mol for full pyrrolotriazine conjugate)[5].
4-Iodo-3-methoxyisothiazole C4OLEDs / OFETsVersatile precursor for cross-coupling; tunes HOMO/LUMO levels[2].
4-Cyano-3-methoxyisothiazole C4Synthetic IntermediateYields 83%, m.p. 60°-62°C; highly crystalline precursor[7].
Methyl 3-methoxy-5-isothiazolecarboxylate C5Synthetic IntermediateMW: 173.19 g/mol ; primary building block for amidation[8].

Sources

Foundational

Electronic Properties and Reactivity of the Isothiazole Ring in 5-Iodo Derivatives: A Technical Whitepaper

Executive Summary The isothiazole ring (1,2-thiazole) is a structurally demanding, five-membered heterocyclic scaffold containing adjacent sulfur and nitrogen atoms. While historically underutilized compared to its 1,3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole ring (1,2-thiazole) is a structurally demanding, five-membered heterocyclic scaffold containing adjacent sulfur and nitrogen atoms. While historically underutilized compared to its 1,3-azole counterparts, recent advances have cemented its value as a versatile bioisostere and a powerful molecular recognition motif in drug discovery[1]. This whitepaper provides an in-depth technical analysis of the electronic properties of the isothiazole core, the unique halogen bonding potential introduced by 5-iodo substitution, and the field-proven synthetic protocols required to functionalize this fragile heterocycle.

Part 1: Fundamental Electronic Properties and Regioselectivity

The fundamental reactivity of the isothiazole ring is dictated by the adjacent positioning of two electronegative heteroatoms. This 1,2-relationship induces a pronounced electron-withdrawing effect across the π -system, resulting in a globally reduced electron density compared to classical heterocycles like pyrrole or thiophene.

This electron deficiency strictly governs the regioselectivity of the ring:

  • Electrophilic Aromatic Substitution ( SE​Ar ): The ring is generally deactivated toward electrophiles. When electrophilic attack is forced, it occurs exclusively at the C-4 position . Attack at the C-3 or C-5 positions is electronically forbidden, as it would force the intermediate into a highly unstable sextet nitrogen configuration.

  • Nucleophilic Attack and Deprotonation: The C-5 position is highly electron-deficient, rendering the C5-H proton unusually acidic. Consequently, strong bases readily deprotonate C-5. However, the resulting 5-lithio or 5-aniono species is kinetically unstable; the adjacent N-S bond is highly susceptible to nucleophilic attack, which can lead to irreversible ring fission and the formation of acyclic thio-derivatives if temperature and base selection are not strictly controlled[2].

G Isothiazole Isothiazole Core (Reduced Electron Density) C4 C-4 Position (Electrophilic Attack) Isothiazole->C4 Electrophiles (e.g., Br2) C5 C-5 Position (Deprotonation & Nucleophilic Attack) Isothiazole->C5 Strong Bases (e.g., LDA) Fission Ring Fission (N-S Bond Cleavage) C5->Fission Excess Base / High Temp Iodination 5-Iodination (Halogen Bond Donor) C5->Iodination I2 Trapping at -78°C

Figure 1: Regioselectivity and electronic reactivity pathways of the isothiazole core.

Table 1: Regioselectivity Profile of the Isothiazole Core
PositionElectronic NaturePrimary ReagentsReaction Outcome / Hazard
C-3 Electron-deficient-Highly resistant to direct functionalization.
C-4 Weakly Nucleophilic Br2​ , HNO3​ Halogenation, Nitration.
C-5 Highly Electrophilic / AcidicLDA, I2​ Lithiation. Hazard: N-S bond cleavage at > -78°C[2].

Part 2: The 5-Iodo Substituent: σ -Holes and Halogen Bonding

Introducing an iodine atom at the C-5 position transforms the isothiazole ring into a powerful molecular recognition motif. Iodine is highly polarizable. When covalently bound to the electron-deficient C-5 carbon of the isothiazole ring, the electron density of the iodine atom is drawn strongly toward the heterocycle.

The σ -Hole and Drug Design

This anisotropic electron distribution creates a region of positive electrostatic potential on the outermost surface of the iodine atom, directly opposite the C-I σ -bond. This region is known as the σ -hole [3]. The σ -hole acts as a highly directional Lewis acid, capable of forming strong, non-covalent "halogen bonds" (XB) with Lewis bases, such as oxygen or nitrogen atoms in protein backbones.

In medicinal chemistry, replacing a hydrogen or lighter halogen with a 5-iodo group on an isothiazole scaffold can yield a massive boost in target affinity[3]. The isothiazole sulfur atom can also maintain the planarity of the system and engage in secondary sulfur-sulfur interactions (e.g., with Methionine residues), making the 5-iodoisothiazole a dual-threat pharmacophore[3].

Part 3: Synthetic Methodologies and Reactivity

Synthesizing and functionalizing 5-iodoisothiazoles requires strict control over reaction conditions. Once synthesized, the highly polarizable C-I bond at the electron-deficient C-5 position is perfectly primed for oxidative addition, making 5-iodoisothiazoles exceptionally reactive in palladium-catalyzed cross-coupling reactions[4][5].

Workflow Start 3-Substituted Isothiazole Lithiation 1. Lithiation (LDA, -78°C) Prevents N-S Cleavage Start->Lithiation Iodine 2. Electrophilic Trapping (I2) Lithiation->Iodine Product 5-Iodoisothiazole Iodine->Product Coupling Pd-Catalyzed Cross-Coupling Product->Coupling Boronic Acids / Pd(0) Final 5-Aryl/Heteroaryl Isothiazole Coupling->Final

Figure 2: Synthetic workflow for the generation and cross-coupling of 5-iodoisothiazoles.

Protocol 1: Synthesis of 5-Iodoisothiazole via Controlled Lithiation

Causality & Rationale: The use of n -Butyllithium at room temperature often results in nucleophilic attack on the weak N-S bond, causing irreversible ring fission[2]. To prevent this, Lithium diisopropylamide (LDA) is used as a strictly non-nucleophilic base. The reaction must be held at cryogenic temperatures (-78°C) because the resulting 5-lithioisothiazole intermediate is kinetically unstable and will spontaneously fragment if allowed to warm[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 3-substituted isothiazole starting material (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78°C for 15 minutes.

  • Lithiation: Dropwise, add a freshly prepared solution of LDA (1.1 eq) over 10 minutes. Stir at -78°C for exactly 30 minutes to ensure complete deprotonation at C-5.

  • Electrophilic Trapping: Rapidly add a pre-cooled solution of elemental iodine ( I2​ , 1.2 eq) in anhydrous THF.

  • Self-Validation: The deep purple/brown color of the iodine should instantly dissipate upon hitting the reaction mixture, visually validating the successful trapping of the kinetic lithiate.

  • Quenching: Quench the reaction at -78°C with saturated aqueous Na2​S2​O3​ to neutralize unreacted iodine, then allow the mixture to warm to room temperature for standard aqueous workup.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Iodoisothiazole

Causality & Rationale: The highly polarizable C-I bond at the electron-withdrawing C-5 position drastically lowers the activation energy for Pd(0) oxidative addition compared to C-Cl or C-Br analogues[4]. This allows the use of milder bases and lower temperatures, which is critical for preserving the integrity of the fragile isothiazole core during prolonged reaction times[5].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the synthesized 5-iodoisothiazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 ratio) followed by an aqueous solution of Na2​CO3​ (2.0 M, 2.0 eq).

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 5-iodoisothiazole spot and the emergence of a lower Rf product spot confirms successful cross-coupling.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash column chromatography.

Table 2: Comparative Cross-Coupling Efficiency of 5-Haloisothiazoles
Halogen at C-5Oxidative Addition RateTypical Yield (Suzuki)Required Temperature
Chlorine Very Slow< 20%> 100°C (Often leads to degradation)
Bromine Moderate50-70%80°C - 100°C
Iodine Very Fast> 85%25°C - 80°C[4]

References

  • Properties of Isothiazole - E-Learning Portal. University of Nairobi. URL:

  • [3] Bigfoot, the Loch Ness Monster, and Halogen Bonds: Separating Rumors from Reality in Molecular Design. Optibrium. URL:

  • [4] New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • [5] Synthesis of Aryl- and Heteroaryl-Substituted 3-Benzyloxyisothiazoles via Suzuki and Negishi Cross-Coupling Reactions. Journal of Organic Chemistry (ACS Publications). URL:

  • [1] REVIEW - NSF PAR. National Science Foundation. URL:

  • [2] Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. URL:

Sources

Exploratory

Potential Biological Activity of 5-Iodo-3-methoxyisothiazole Scaffolds: A Predictive Technical Guide for Drug Development

Executive Summary & Structural Rationale While 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) is a known chemical entity, direct experimental data regarding its specific biological activity remains an underexplored "bla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

While 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) is a known chemical entity, direct experimental data regarding its specific biological activity remains an underexplored "blank slate" in current literature [1]. However, for drug development professionals, this molecule represents a highly privileged pharmacophore. The parent isothiazole ring is a versatile, metabolically stable bioisostere for thiazoles, oxazoles, and pyrazoles, with proven efficacy across antiviral, antifungal, and anticancer domains [2, 4].

The strategic placement of substituents on this scaffold dictates its potential:

  • The 3-Methoxy Group: Acts as a potent hydrogen-bond acceptor and electron-donating group. It enriches the electron density of the isothiazole π -system, enhancing its ability to engage in π−π stacking with aromatic residues in target binding pockets.

  • The 5-Iodo Group: Introduces significant lipophilicity and, crucially, enables halogen bonding . Iodine is highly polarizable, creating a "sigma hole" (a region of positive electrostatic potential) that forms highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms in kinase hinge regions or ion channel pores).

By synthesizing these structural features, 5-Iodo-3-methoxyisothiazole is theoretically primed for high-affinity interactions with complex biological targets, most notably voltage-gated ion channels and kinase domains.

Physicochemical Profiling & Comparative Bioactivity

To predict the pharmacokinetic viability of the 5-Iodo-3-methoxyisothiazole scaffold, we must evaluate its foundational physicochemical parameters. The compound strictly adheres to Lipinski's Rule of Five, suggesting excellent oral bioavailability and membrane permeability.

Table 1: Physicochemical Parameters of 5-Iodo-3-methoxyisothiazole
PropertyValueImplication for Drug Design
Molecular Weight 241.05 g/mol Highly favorable for oral bioavailability and rapid diffusion.
Topological Polar Surface Area (TPSA) 50.4 ŲExcellent membrane permeability; potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Acceptors 3 (N, O, S)Facilitates critical interactions with target selectivity filters.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity driven by the heavy iodine atom, enhancing hydrophobic pocket binding.

Because direct assay data for this specific molecule is pending, we extrapolate its potential from structurally analogous isothiazole derivatives that have been rigorously validated in the literature [3].

Table 2: Comparative Bioactivity of Isothiazole Analogs
Scaffold TypePrimary Biological TargetObserved EfficacyTherapeutic Indication
1,1-Dioxidobenzo[d]isothiazoles KV1.3 Ion ChannelIC 50​ ~1 - 10 nMAutoimmune / Oncology [3]
4-Cyanoisothiazoles Viral Replication MachineryEffective at low µMAntiviral (e.g., Poliovirus) [1]
Isotianil (Isothiazole core) Fungal Cell Wall SynthesisHigh in vivo efficacyAgrochemical Fungicide [2]
5-Iodo-3-methoxyisothiazole Predicted: KV1.3 / KinasesTBD (Blank Slate)Exploratory Therapeutics

Predicted Target Pathways: The KV1.3 Ion Channel Hypothesis

One of the most promising applications for isothiazole scaffolds is the modulation of the KV1.3 voltage-gated potassium channel . KV1.3 is highly expressed in effector memory T-cells and various cancer cell lines, making it a prime target for immunosuppressive and antineoplastic therapies [3].

The 5-Iodo-3-methoxyisothiazole scaffold is structurally suited to act as a pore blocker. The lipophilic iodine atom can deeply penetrate the hydrophobic pore of the KV1.3 channel, while the methoxy group anchors the molecule via hydrogen bonding at the selectivity filter. Blocking KV1.3 prevents K + efflux, leading to membrane depolarization. This depolarization halts the calcium influx required for the translocation of the Nuclear Factor of Activated T-cells (NFAT), ultimately shutting down T-cell proliferation.

Pathway Drug 5-Iodo-3-methoxyisothiazole (Predicted Blocker) KV13 KV1.3 Channel (Plasma Membrane) Drug->KV13 Inhibits K_efflux K+ Efflux Blocked KV13->K_efflux Depol Membrane Depolarization K_efflux->Depol Ca2 Decreased Ca2+ Influx (CRAC) Depol->Ca2 NFAT NFAT Translocation Inhibited Ca2->NFAT TCell T-Cell Proliferation Halted NFAT->TCell

Proposed KV1.3 signaling pathway inhibition by isothiazole scaffolds.

Experimental Workflows & Self-Validating Protocols

To transition 5-Iodo-3-methoxyisothiazole from a theoretical pharmacophore to a validated lead compound, researchers must employ a self-validating experimental system. We utilize Patch-Clamp Electrophysiology to prove direct target engagement (causality of binding), followed by an MTT Assay to prove the downstream phenotypic consequence (causality of cellular effect).

Workflow Start 5-Iodo-3-methoxyisothiazole (Lead Scaffold) Synth Derivatization & Library Synthesis Start->Synth InVitro In Vitro Screening (KV1.3 Patch-Clamp, MTT) Synth->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synth Feedback Loop Hit Hit-to-Lead Optimization SAR->Hit

Workflow for the biological evaluation of 5-Iodo-3-methoxyisothiazole.

Protocol 1: KV1.3 Patch-Clamp Electrophysiology Assay

Causality Rationale: Biochemical binding assays cannot distinguish between channel blockers, gating modifiers, or silent allosteric binders. Whole-cell patch-clamp electrophysiology is mandatory because it provides real-time, functional data on the actual blockade of the K + current by the iodo-isothiazole derivative.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) or HEK-293 cells stably expressing the human KV1.3 channel in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Solution Preparation:

    • Extracellular bath solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES (pH 7.4).

    • Intracellular pipette solution: 140 mM KF, 10 mM HEPES, 2 mM MgCl 2​ , 1 mM EGTA (pH 7.2).

  • Compound Preparation: Dissolve the 5-Iodo-3-methoxyisothiazole derivative in 100% DMSO to create a 10 mM stock. Dilute in the extracellular solution to final test concentrations (e.g., 1 nM to 10 µM), ensuring final DMSO concentration remains 0.1%.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2–4 M Ω .

    • Achieve a high-resistance gigaseal (>1 G Ω ) and rupture the membrane to establish the whole-cell configuration.

    • Hold the membrane potential at -80 mV. Elicit KV1.3 currents using a 200 ms depolarizing voltage step to +40 mV every 10 seconds.

  • Data Acquisition & Analysis: Perfuse the test compound until a steady-state block is achieved. Calculate the fractional block and fit the dose-response curve using the Hill equation to determine the IC 50​ .

Protocol 2: High-Throughput Cytotoxicity & Proliferation Assay (MTT)

Causality Rationale: If Protocol 1 proves the compound blocks KV1.3, Protocol 2 determines if this blockade successfully translates into the desired phenotypic outcome—halting the proliferation of KV1.3-dependent cancer cells or activated T-cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Jurkat T-cells or a KV1.3-overexpressing glioma cell line) into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified incubator.

  • Compound Treatment: Add 10 µL of the 5-Iodo-3-methoxyisothiazole derivative (at varying concentrations derived from the patch-clamp IC 50​ ) to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known cytotoxic agent or a validated KV1.3 inhibitor like PAP-1). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the EC 50​ .

Conclusion

While 5-Iodo-3-methoxyisothiazole is currently an uncharacterized entity in biological databases, its structural profile makes it a highly attractive scaffold for rational drug design. By leveraging the hydrogen-bonding capacity of the methoxy group and the halogen-bonding potential of the iodo group, researchers can utilize this core to develop novel, high-affinity modulators for ion channels and kinases. The self-validating protocols outlined above provide the necessary framework to translate this theoretical potential into actionable pharmacological data.

References

  • BenchChem. "Potential Biological Activity of 3-Methoxyisothiazole-4-carbonitrile: A Technical Overview." BenchChem Technical Guides, 2025.

  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. "Thiazole and Isothiazole Chemistry in Crop Protection." Journal of Agricultural and Food Chemistry, 2025, 73(1):30-46.

  • Gubič, Š., Hendrickx, L. A., Toplak, Ž., Sterle, M., Peigneur, S., Tomašič, T., Pardo, L. A., Tytgat, J., Zega, A., & Mašič, L. P. "Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges." Medicinal Research Reviews, 2021, 41(4):2423-2473.

  • Miedzybrodzki, R. "[Biological activity of the isothiazole derivatives]." Postepy Higieny i Medycyny Doswiadczalnej, 2003, 57(6):617-30.

Foundational

The Isothiazole Nucleus: Historical Genesis, Halogenated Building Blocks, and Modern Methodologies in Drug Discovery

Introduction & Historical Context Isothiazole (1,2-thiazole) is a five-membered heterocyclic aromatic organic compound containing adjacent sulfur and nitrogen atoms. While its fused benzo-derivative, saccharin, was disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Isothiazole (1,2-thiazole) is a five-membered heterocyclic aromatic organic compound containing adjacent sulfur and nitrogen atoms. While its fused benzo-derivative, saccharin, was discovered as early as 1879, the parent isothiazole ring remained elusive for decades. It was not until 1956 that Adams and Slask successfully synthesized the parent isothiazole ring via the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation (1)[1]. Since then, the isothiazole scaffold has evolved from a structural curiosity into a "privileged scaffold" in medicinal chemistry. Today, it frequently serves as a bioisostere for pyridine and isoxazole rings, a strategic substitution designed to mitigate late-stage toxicology issues common to traditional six-membered heterocycles (2)[2].

The Strategic Role of Halogenated Isothiazoles

De novo synthesis of highly substituted isothiazoles often requires complex, product-specific intermediates. To bypass these linear inefficiencies, modern medicinal chemistry relies heavily on halogenated isothiazoles—such as 4-bromoisothiazole and 4,5-dichloroisothiazole—as versatile, pre-fabricated building blocks (3)[3].

Mechanistic Causality: The isothiazole ring is inherently electron-deficient due to the electronegative nitrogen and sulfur atoms. Positions 3 and 5 are highly deactivated, making position 4 the most relatively electron-rich site, and thus the primary target for electrophilic aromatic substitution (e.g., bromination) (4)[4]. Conversely, halogens at positions 3 and 5 are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) because the resulting Meisenheimer-like complex is thermodynamically stabilized by the adjacent heteroatoms (5)[5].

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Regioselective Synthesis of 4-Bromoisothiazole

This protocol leverages electrophilic bromination. Acetic acid is deliberately chosen as the solvent because it acts as a mild acid catalyst, polarizing the Br-Br bond to generate the active electrophilic bromonium species ( Br+ ) necessary to attack the deactivated isothiazole core (4)[4].

Step-by-Step Procedure:

  • Initiation: Dissolve isothiazole (5.0 g, 58.8 mmol) in glacial acetic acid (37 mL) in a round-bottom flask equipped with a reflux condenser and dropping funnel. Heat to 95 °C.

  • Electrophilic Addition: Add bromine (12.5 g, 78.1 mmol) dropwise over 20 minutes. Causality: Dropwise addition prevents thermal runaway and minimizes the formation of polybrominated byproducts.

  • Propagation: Stir continuously at 95 °C for 6 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the lower Rf​ starting material spot is entirely consumed.

  • Quenching & Neutralization: Cool to room temperature and pour into 100 mL of ice water. Wash the aqueous mixture with 6N NaOH until the pH reaches 7-8. Causality: Neutralization is critical to remove residual HBr and AcOH, preventing acid-catalyzed degradation of the heterocycle during extraction.

  • Isolation: Extract with diethyl ether (2 x 200 mL). Combine organic phases, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 4-bromoisothiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoisothiazole

Halogenated isothiazoles are excellent substrates for Palladium-catalyzed cross-coupling, enabling rapid SAR (Structure-Activity Relationship) expansion in drug discovery (6)[6].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, dissolve 4-bromoisothiazole (500 mg, 3.05 mmol) in 5 mL of degassed 1,2-Dimethoxyethane (DME). Causality: Rigorous degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Activation: Add Pd(PPh3​)4​ (176 mg, 0.152 mmol, 5 mol%). Stir at room temperature for 15 minutes to ensure full dissolution and pre-activation of the catalyst.

  • Transmetalation Setup: Add the arylboronic acid (e.g.,[2,4-bis(methyloxy)-5-pyrimidinyl]boronic acid, 6.40 mmol) and 5 mL of a degassed 1M aqueous NaHCO3​ solution under a nitrogen atmosphere. Causality: The aqueous base is mandatory to form the reactive nucleophilic boronate complex, which facilitates the transmetalation step with the Pd(II)-aryl halide intermediate.

  • Coupling: Heat the biphasic mixture to 100 °C for 13-15 hours. Validation: LC-MS or TLC confirms the complete consumption of the bromide.

  • Workup: Cool, dilute with ethyl acetate and water. Extract, dry the organic layer, and purify via silica gel chromatography.

Workflow Start Isothiazole Core (Electron Deficient) Bromination Electrophilic Bromination (Br2, AcOH, 95°C) Start->Bromination Intermediate 4-Bromoisothiazole (Halogenated Building Block) Bromination->Intermediate Coupling Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) Intermediate->Coupling Product 4-Aryl Isothiazole (Target Pharmacophore) Coupling->Product

Step-by-step synthetic workflow from parent isothiazole to 4-aryl functionalized derivatives.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes the optimization landscape for the Suzuki coupling of halogenated isothiazoles based on empirical data (7)[7].

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Note
Pd(PPh3​)4​ (5 mol%)DME / H2​O NaHCO3​ 10085Standard biphasic conditions; reliable for electron-rich boronic acids.
Pd(dppf)Cl2​ (10 mol%)1,4-Dioxane / H2​O CsF10092Bidentate ligand prevents catalyst deactivation; CsF accelerates transmetalation.
Pd(Ph3​P)4​ (5 mol%) + CuIDMFCsF10088CuI co-catalyst facilitates challenging couplings (Stille/Suzuki hybrids).

Biological Applications: mGlu5 Receptor NAMs

Isothiazole building blocks have been instrumental in discovering novel therapeutics. A prime example is the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) (8)[8]. Compounds such as (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide utilize the isothiazole core to lock the receptor in an inactive conformation, halting the Gq protein-coupled pathway. This allosteric inhibition provides orally efficacious treatments for persistent pain and neurological disorders without competing with the endogenous glutamate agonist.

mGlu5_Pathway Glutamate Glutamate (Agonist) mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates NAM Isothiazole NAM NAM->mGlu5 Allosteric Inhibition Gq Gq Protein Activation mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Mechanism of action for isothiazole-based mGlu5 negative allosteric modulators (NAMs).

References

  • Ruthenium(II) Complexes of Isothiazole Ligands: Crystal Structure, HSA/DNA Interactions, Cytotoxic (SCIDAR, University of Kragujevac). 1

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles (PMC, National Institutes of Health).2

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes (Thieme Connect). 3

  • 4-BROMO-ISOTHIAZOLE | 24340-77-0 (ChemicalBook). 4

  • (5-Nitroisothiazol-3-yl)methanol (Benchchem). 5

  • Category: 24340-77-0 - Heterocyclic Building Blocks-Isothiazole (Isothiazole.com). 6

  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile (RSC Publishing). 7

  • Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator (ResearchGate). 8

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Iodo-3-methoxyisothiazole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1] The thermodynamic stability of any drug candidate is a critical parameter, influencing its shelf-life, formulation, and in-vivo behavior. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 5-Iodo-3-methoxyisothiazole, a representative substituted isothiazole. We will dissect the molecule's structural components, explore potential degradation pathways, and present a dual-pronged approach for stability assessment, combining empirical thermal analysis techniques with predictive computational modeling. This document serves as a technical framework for researchers aiming to characterize and predict the stability of novel heterocyclic compounds.

Deconstructing the Molecule: Structural Contributions to Stability

The overall thermodynamic stability of 5-Iodo-3-methoxyisothiazole is not dictated by a single property but is a composite of the strengths and weaknesses inherent in its molecular architecture. Understanding these individual components is key to predicting its behavior under thermal stress.

  • The Isothiazole Core: The five-membered isothiazole ring, containing adjacent sulfur and nitrogen atoms, provides a foundation of moderate aromatic character. This (hetero)aromaticity contributes to the ring's general stability. However, like many five-membered heterocycles, it possesses a degree of ring strain compared to a six-membered ring, which can be a factor in its decomposition kinetics.[2] The electronegative heteroatoms also influence the electron distribution, creating specific sites of reactivity.

  • The Carbon-Iodine (C-I) Bond: The C-I bond at the 5-position is arguably the most significant feature influencing the molecule's stability. Carbon-halogen bonds are known to be susceptible to cleavage, and the C-I bond is the weakest among the halogens. This bond represents a potential initiation site for both thermal and photolytic degradation.[3] Its relatively low bond dissociation energy makes it the likely first point of failure under energetic input.

  • The Methoxy (C-O) Group: The methoxy group at the 3-position is an electron-donating group, which influences the electronic properties of the isothiazole ring. The ether linkage (C-O) is generally stable but can be susceptible to cleavage under harsh acidic conditions, a degradation pathway that must be considered during formulation and in acidic biological environments.[3]

The interplay of these features—a moderately stable aromatic core with a labile C-I bond and a potentially hydrolyzable methoxy group—defines the thermodynamic profile of the molecule.

Potential Thermodynamic Degradation Pathways

A thorough stability analysis requires identifying the most probable routes of decomposition. For 5-Iodo-3-methoxyisothiazole, three primary pathways can be hypothesized based on its structure.[3]

  • De-iodination: Homolytic or heterolytic cleavage of the C-I bond to release iodine and form 3-methoxyisothiazole. This is often the lowest energy pathway, initiated by heat or light.

  • Ether Cleavage: Hydrolysis of the methoxy group to a hydroxyl group, particularly under acidic conditions, yielding 4-iodo-3-hydroxyisothiazole.

  • Ring Fragmentation: At higher energies, the isothiazole ring itself can break apart. This process typically involves the cleavage of the weaker bonds within the ring, such as the N-S bond, leading to the formation of smaller, volatile fragments.[2]

A 5-Iodo-3-methoxyisothiazole B Thermal or Photolytic Energy A->B C Acidic Conditions (H+) A->C D De-iodination Pathway (C-I Bond Cleavage) B->D  Most Probable F Ring Fragmentation (High Energy) B->F  Higher Temp. E Ether Cleavage Pathway (C-O Bond Hydrolysis) C->E

Caption: Key degradation pathways for 5-Iodo-3-methoxyisothiazole.

Experimental Assessment of Thermal Stability

Direct measurement of thermal behavior is essential for a definitive stability profile. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of how the material responds to a controlled temperature program.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] It is the definitive method for determining the temperatures at which decomposition and mass loss occur.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Iodo-3-methoxyisothiazole into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace. An empty reference pan is placed on the reference balance.

  • Atmosphere Control: Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min rate is standard and provides a good balance between resolution and experiment time. Slower rates can provide better resolution of complex decomposition events.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It identifies phase transitions (like melting) and quantifies the energetics of decomposition (whether it releases or absorbs heat).

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Causality: Hermetic sealing is vital to contain any volatile decomposition products and prevent mass loss, which would interfere with the heat flow measurement.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Maintain an inert nitrogen atmosphere over the cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature.

    • Endothermic Peaks: Indicate heat absorption, typically corresponding to melting. A sharp peak suggests a pure crystalline substance.[8]

    • Exothermic Peaks: Indicate heat release, characteristic of decomposition events where the resulting products are thermodynamically more stable. The enthalpy of decomposition (ΔHdec) can be calculated from the area of this peak.[9][10]

cluster_0 Experimental Workflow cluster_1 Key Outputs A Sample Preparation (5-10 mg) B TGA Analysis (N2 atmosphere, 10°C/min ramp) A->B C DSC Analysis (Sealed pan, N2, 10°C/min ramp) A->C D Data Interpretation B->D Mass Loss vs. Temp (Decomposition Temp) C->D Heat Flow vs. Temp (Melting Point, ΔHdec) E Thermodynamic Stability Profile D->E

Caption: Workflow for experimental thermal stability assessment.

Interpreting Combined TGA/DSC Data

A typical result for a compound like 5-Iodo-3-methoxyisothiazole might show:

  • A sharp endothermic peak in the DSC thermogram corresponding to its melting point.

  • No mass loss in the TGA curve up to this point.

  • At a higher temperature, the TGA curve would show a significant drop in mass, indicating decomposition.

  • Simultaneously, the DSC curve would likely show a large, broad exothermic peak, indicating that the decomposition process releases energy.[9]

ParameterTechniqueHypothetical ValueSignificance
Melting Point (Tm)DSC95 - 105 °CPurity and phase behavior indicator.
Onset of Decomposition (Td)TGA~ 210 °CThe temperature at which significant mass loss begins; a primary measure of thermal stability.
Peak Decomposition Temp.TGA/DSC~ 240 °CThe temperature of maximum decomposition rate.
Decomposition Enthalpy (ΔHdec)DSC-95 kJ/molNegative value indicates an exothermic (energy-releasing) decomposition, which has safety implications for large-scale handling.

Table 1: Hypothetical thermal analysis data for 5-Iodo-3-methoxyisothiazole.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental data.[11][12] DFT calculations can elucidate the intrinsic properties of the molecule that govern its stability.

Conceptual DFT Workflow:

  • Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the molecule. This provides the most stable conformation.

  • Frequency Calculation: This calculation confirms that the optimized structure is a true energy minimum and provides thermodynamic data like enthalpy and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Calculation: The BDE for the C-I bond is calculated by modeling its homolytic cleavage. This value provides a quantitative measure of the bond's strength and its likelihood of being the initial point of decomposition.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A large HOMO-LUMO gap is generally indicative of higher kinetic stability.

ParameterMethodSignificance
Enthalpy of Formation (ΔHf)DFTThe overall energy content of the molecule relative to its constituent elements.
C-I Bond Dissociation EnergyDFTQuantifies the energy required to break the C-I bond; a direct indicator of the weakest link for thermal decomposition.
HOMO-LUMO Energy GapDFTA larger gap suggests greater electronic stability and lower reactivity.

Table 2: Key parameters from computational stability analysis.

Conclusion and Forward Outlook

The thermodynamic stability of 5-Iodo-3-methoxyisothiazole is a multifaceted property governed by the interplay between its stable heterocyclic core and its more labile iodo and methoxy substituents. The C-I bond represents the most probable site of initial thermal degradation. A comprehensive understanding can only be achieved by integrating empirical thermal analysis (TGA/DSC) with theoretical DFT calculations. The protocols and frameworks outlined in this guide provide a robust methodology for researchers to assess the stability of this, and structurally related, heterocyclic compounds, thereby enabling more informed decisions in drug development, formulation, and material science applications.

References

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Borah, B. J., & Sarma, B. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 47(35), 16618-16629. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Pennington, W. T., et al. (1997). Synthesis, structure and thermal decomposition of nitrogen-iodine charge-transfer complexes. Furman University Scholar Exchange. [Link]

  • Zhdankin, V. V. (2014). Iodine Heterocycles. ResearchGate. [Link]

  • Plato, C., & Glasgow, A. R. Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Zhang, Y., et al. (2025, August 6). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • LIRIAS. (2023). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

  • Sardash, Y. S., et al. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff. [Link]

  • Intertek. Differential Scanning Calorimetry (DSC) Analysis (Allentown Lab). [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

Sources

Foundational

Predicted Metabolic Stability of Methoxyisothiazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole nucleus is a significant scaffold in medicinal chemistry, and the strategic incorporation of methoxy substituents can profoundly in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a significant scaffold in medicinal chemistry, and the strategic incorporation of methoxy substituents can profoundly influence a compound's pharmacokinetic profile. A critical parameter in this profile is metabolic stability, which dictates the compound's half-life and potential for generating active or toxic metabolites. This guide provides a comprehensive technical overview of the predicted metabolic stability of methoxyisothiazoles. It synthesizes insights from computational prediction, in vitro experimental validation, and an analysis of structure-metabolism relationships. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a self-validating system for researchers aiming to optimize the metabolic properties of methoxyisothiazole-based drug candidates.

Introduction: The Methoxyisothiazole Scaffold in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a versatile building block in pharmaceutical development.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents. The addition of a methoxy group (-OCH3) further refines the molecule's characteristics. Methoxy groups can modulate a compound's potency, selectivity, solubility, and lipophilicity.[2][3] However, they are also recognized as potential sites for metabolism, primarily through O-demethylation by cytochrome P450 (CYP) enzymes.[2][3] Therefore, a thorough understanding and predictive assessment of the metabolic stability of methoxyisothiazoles are paramount for successful drug design and development.

Foundational Concepts in Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical determinant of a drug's pharmacokinetic profile, influencing its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. The primary enzymes responsible for the metabolism of many drugs, including heterocyclic compounds, are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[4][5][6]

Key parameters in assessing metabolic stability include:

  • Half-life (t½): The time required for the concentration of a compound to decrease by half.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver (or other metabolic tissues) to metabolize a drug, independent of blood flow and other physiological factors.[7]

Early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic properties and to guide structural modifications to mitigate metabolic liabilities.[8][9]

In Silico Prediction of Metabolic Stability

Computational tools offer a rapid and cost-effective initial assessment of a compound's metabolic fate. These models use algorithms based on large datasets of known drug metabolism to predict potential sites of metabolism and overall stability.

Principles of In Silico Prediction

In silico models for metabolic stability prediction primarily fall into two categories:

  • Structure-based methods: These utilize three-dimensional models of CYP enzymes to dock the compound of interest and predict binding affinity and reactivity at the active site.

  • Ligand-based methods: These rely on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on datasets of compounds with known metabolic stability.[10][11] These models identify molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) that correlate with metabolic lability.

For methoxyisothiazoles, in silico models can predict the likelihood of O-demethylation of the methoxy group versus oxidation of the isothiazole ring itself.[12][13][14]

Workflow for In Silico Prediction

A typical workflow for predicting the metabolic stability of a novel methoxyisothiazole compound is as follows:

  • Structure Input: The 2D or 3D structure of the methoxyisothiazole is imported into the prediction software.

  • Model Selection: A relevant model is chosen, such as a human liver CYP450 model.[12][14]

  • Metabolite Prediction: The software identifies potential sites of metabolism and predicts the structures of the resulting metabolites.[12][13][14]

  • Stability Assessment: The model provides a qualitative or quantitative prediction of the compound's metabolic stability, often expressed as a half-life or clearance category (e.g., low, medium, high).[10]

Caption: In Vitro Liver Microsomal Stability Assay Workflow.

Data Presentation

Quantitative data from metabolic stability assays should be summarized in a clear and structured table for easy comparison.

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Methoxyisothiazole A4515.4Low
Methoxyisothiazole B1257.8Moderate
Verapamil (Control)2527.7Moderate-High
Warfarin (Control)> 60< 11.6Low

Metabolite Identification and Potential Pathways

Identifying the metabolites formed during in vitro incubations is crucial for understanding the metabolic liabilities of a compound. This information guides medicinal chemists in modifying the molecule to block or slow down metabolism.

Common Metabolic Pathways for Methoxyisothiazoles

Based on the known metabolism of heterocyclic compounds and methoxy-containing molecules, the following are the most probable metabolic pathways for methoxyisothiazoles:

  • O-demethylation: This is a very common metabolic pathway for methoxy groups, catalyzed by CYP enzymes to form a hydroxylated metabolite. [2][15]This can sometimes lead to the formation of reactive intermediates. [16]* Isothiazole Ring Oxidation: The isothiazole ring itself can be a site of metabolism. This can involve:

    • Sulfur Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone. [17][18] * Ring Hydroxylation: A hydroxyl group can be introduced at one of the carbon atoms of the isothiazole ring. [19] * Ring Cleavage: In some cases, oxidative metabolism can lead to the opening of the isothiazole ring, potentially forming reactive aldehyde species. [20]* Phase II Conjugation: If a hydroxyl group is formed through O-demethylation or ring hydroxylation, it can be further metabolized by Phase II enzymes through glucuronidation or sulfation to form more water-soluble conjugates that are readily excreted. [21]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Methoxyisothiazole O_Demethyl O-demethylation Parent->O_Demethyl Ring_Ox Isothiazole Ring Oxidation Parent->Ring_Ox Hydroxy_Metabolite Hydroxyisothiazole Metabolite O_Demethyl->Hydroxy_Metabolite Ring_Ox_Metabolite Oxidized Ring Metabolite Ring_Ox->Ring_Ox_Metabolite Conjugation Glucuronidation / Sulfation Excretion Excretion Conjugation->Excretion Hydroxy_Metabolite->Conjugation Ring_Ox_Metabolite->Excretion

Caption: Potential Metabolic Pathways for Methoxyisothiazoles.

Strategies to Enhance Metabolic Stability

When a methoxyisothiazole exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.

  • Blocking Sites of Metabolism:

    • Fluorine Substitution: Introducing a fluorine atom at or near a metabolically labile site can block CYP-mediated oxidation due to the strength of the C-F bond. [4][8][22] * Steric Hindrance: Placing a bulky group near the site of metabolism can sterically hinder the approach of metabolizing enzymes. [23]

  • Modulating Electronic Properties:

    • Electron-Withdrawing Groups: Incorporating electron-withdrawing groups can make the aromatic ring less electron-rich and therefore less susceptible to oxidative metabolism. [9][24]

  • Bioisosteric Replacement:

    • Replacing the methoxy group or the isothiazole ring with a bioisostere that is more resistant to metabolism can be an effective strategy. [9][16][25][26][27][28]For example, replacing a methoxy group with a difluoromethoxy group can sometimes improve stability. [22]Replacing the isothiazole with a more metabolically stable heterocycle like a pyrazole or a triazole might also be considered. [17]

Conclusion

The metabolic stability of methoxyisothiazoles is a multifaceted property that is critical to their success as drug candidates. A combined approach of in silico prediction and in vitro experimental validation provides a robust framework for assessing and optimizing this parameter. By understanding the potential metabolic pathways and employing rational medicinal chemistry strategies, researchers can design methoxyisothiazole-based compounds with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing safe and effective new medicines.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved March 10, 2026, from [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). International Journal of Pharmacy and Pharmaceutical Research, 31(8).
  • A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. (2022, February 21). Cresset. Retrieved March 10, 2026, from [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019, December 16). PMC. Retrieved March 10, 2026, from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. Retrieved March 10, 2026, from [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved March 10, 2026, from [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010, November 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved March 10, 2026, from [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved March 10, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved March 10, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Retrieved March 10, 2026, from [Link]

  • 4-Methoxy-a-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte. (2015, August 5). Retrieved March 10, 2026, from [Link]

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery | Request PDF. (2025, August 7). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved March 10, 2026, from [Link]

  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. (2015, August 5). PMC. Retrieved March 10, 2026, from [Link]

  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). MDPI. Retrieved March 10, 2026, from [Link]

  • (PDF) 4-Methoxy-??-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Probabilistic Approach to Classifying Metabolic Stability | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics. (2002, October 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Books. Retrieved March 10, 2026, from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved March 10, 2026, from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. Retrieved March 10, 2026, from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, June 21). PubMed. Retrieved March 10, 2026, from [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • A putative metabolic pathway for methimazole to form reactive... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Schematic description of identified metabolic pathways. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. (2005, August 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Metabolic methanol: molecular pathways and physiological roles. (2015, April 15). PubMed. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

5-Iodo-3-methoxyisothiazole: A Strategic Heterocyclic Building Block in Advanced Medicinal Chemistry and Materials Science

Executive Summary In the contemporary landscape of organic synthesis and drug discovery, the isothiazole scaffold has emerged as a privileged pharmacophore. Specifically, 5-iodo-3-methoxyisothiazole (CAS: 2137715-54-7) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of organic synthesis and drug discovery, the isothiazole scaffold has emerged as a privileged pharmacophore. Specifically, 5-iodo-3-methoxyisothiazole (CAS: 2137715-54-7) represents a highly versatile, bifunctional building block. The strategic placement of a methoxy group at the C3 position and an iodine atom at the C5 position creates a unique electronic environment. The iodo substituent serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the methoxy group acts as an electron-donating moiety and a hydrogen-bond acceptor. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its profound implications in both medicinal chemistry and materials science.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of 5-iodo-3-methoxyisothiazole is critical for predicting its behavior in both synthetic workflows and biological systems. The electronegativity of the nitrogen and sulfur heteroatoms, combined with their 1,2-relationship, imparts unique bioisosteric characteristics to the isothiazole ring, often allowing it to replace phenyl or thiophene rings to improve metabolic stability (1[1]).

Furthermore, halogen-containing isothiazoles are highly sought after because they allow chemists to generate a vast array of substituted derivatives that can function as biologically active agents or metal ligands (2[2]). The quantitative data for this specific isomer is summarized below to guide rational experimental design.

Table 1: Quantitative Physicochemical Properties & Structural Rationale

PropertyValueStructural & Functional Rationale
CAS Number 2137715-54-7Unique registry identifier for the 5-iodo-3-methoxy isomer (3[3]).
Molecular Weight 241.05 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD)[3].
Exact Mass 240.90583 g/mol Essential parameter for High-Resolution Mass Spectrometry (HRMS) validation[3].
XLogP3 2.0Indicates favorable lipophilicity, balancing aqueous solubility and membrane permeability[3].
TPSA 50.4 ŲFalls well within the Lipinski limits for oral bioavailability and cellular uptake[3].
H-Bond Acceptors 3Facilitates robust non-covalent binding interactions with target kinases or nuclear receptors[3].

Experimental Methodology: Self-Validating Cross-Coupling Protocols

As a building block, the primary utility of 5-iodo-3-methoxyisothiazole lies in the lability of its C-I bond. This bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), enabling the rapid construction of diverse compound libraries (4[4]).

To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura protocol is designed as a self-validating system . Every step is grounded in mechanistic causality, ensuring that the researcher can verify the success of the transformation in real-time.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Arylation
  • Objective: To construct a C-C bond at the C5 position, replacing the iodo group with an aryl/heteroaryl moiety.

  • Mechanistic Causality: The 5-position is activated for oxidative addition by Pd(0). However, the electron-donating 3-methoxy group slightly increases the electron density of the ring. Therefore, a catalyst with a large bite angle, such as Pd(dppf)Cl₂, is required to accelerate the sterically demanding reductive elimination step.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-iodo-3-methoxyisothiazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The 0.2 equiv excess of boronic acid compensates for potential protodeboronation side-reactions during heating.

  • Solvent & Base Addition: Introduce a degassed mixture of anhydrous 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: A biphasic system is critical. The aqueous phase ensures the inorganic base is fully dissolved, providing continuous activation of the boronic acid into the highly reactive, electron-rich boronate species required for transmetalation.

  • Reaction Execution: Heat the mixture to 90°C under a strict argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed complete only when the starting material mass peak (m/z 241.9 [M+H]⁺) is entirely absent and replaced by the product mass. If the starting material persists, the system has stalled (likely due to catalyst poisoning by oxygen), and an additional 0.02 equiv of Pd(dppf)Cl₂ must be added.

  • Workup & Isolation: Quench with deionized water, extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

SyntheticWorkflow A 1. Substrate Preparation 5-Iodo-3-methoxyisothiazole B 2. Catalyst Activation Pd(dppf)Cl2 / Argon Purge A->B Add reagents C 3. Biphasic Coupling Boronic Acid + aq. K2CO3 (90°C) B->C Initiate heating D 4. Self-Validation (IPC) LC-MS: Disappearance of m/z 241.9 C->D Monitor at 4h E 5. Aqueous Workup Phase Separation & Extraction D->E Quench reaction F 6. Isolation & Verification Column Chromatography & NMR E->F Purify product

Figure 1: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of the isothiazole scaffold.

Biological Applications & Mechanistic Pathways

The integration of the isothiazole heterocycle into drug candidates often protects the molecule from rapid enzymatic degradation, thereby extending the pharmacokinetic half-life and allowing for less frequent dosing regimens (2[2]).

In recent medicinal chemistry campaigns, isothiazole derivatives have demonstrated profound efficacy across multiple therapeutic areas:

  • Nuclear Receptor Modulation: Substituted isothiazoles have been identified as highly promising inhibitors/antagonists of the Farnesoid X Receptor (FXR), a nuclear bile acid receptor critical in the treatment of liver diseases such as NASH and primary biliary cholangitis[2].

  • Antimicrobial Activity: Isothiazole derivatives exhibit potent in vitro antibacterial properties against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MIC) often ranging from 4 to 32 µg/mL (1[1]).

  • CNS & Viral Targets: Complex macrocyclic structures incorporating isothiazole-like motifs have been utilized in targeting cyclophilin for hepatitis C treatment, and related heterocyclic systems are frequently explored in antipsychotic drug development (5[5]).

SignalingPathway Ligand Isothiazole Derivative (Pharmacophore) Receptor Farnesoid X Receptor (FXR) (Ligand Binding Domain) Ligand->Receptor High-affinity binding Conform Conformational Shift (Helix 12 Stabilization) Receptor->Conform Allosteric modulation Corepressor Corepressor Recruitment (NCoR Complex) Conform->Corepressor Antagonist mode Transcription Gene Downregulation (SHP / BSEP) Corepressor->Transcription Transcriptional repression

Figure 2: Mechanistic pathway of FXR antagonism modulated by isothiazole-based derivatives.

Material Science Implications

Beyond biological systems, the structural features of 5-iodo-3-methoxyisothiazole—specifically its electron-rich aromatic core and reactive halogen—make it an exceptional candidate for advanced materials science. Through iterative Stille or Suzuki polymerizations, this building block can be incorporated into conjugated organic polymers.

These resulting functional polymers are highly valuable in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The methoxy group plays a dual role here: it fine-tunes the HOMO/LUMO energy levels of the semiconductor material while simultaneously enhancing the solubility and film-forming properties of the polymer during spin-coating manufacturing processes (6[6]).

Conclusion

5-Iodo-3-methoxyisothiazole is far more than a simple chemical reagent; it is a highly programmable molecular node. By leveraging the differential reactivity of its C5-iodo bond and the electronic modulation provided by its C3-methoxy group, researchers can engineer highly specific molecular architectures. Whether deployed to synthesize novel FXR antagonists in medicinal chemistry or to formulate next-generation OLED host materials, this heterocycle stands as a cornerstone building block for modern synthetic innovation.

References

  • Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Heterocyclic Building Blocks-Isothiazole Source: Isothiazole.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling Protocols for 5-Iodoisothiazole Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocol Executive Summary Isothiazoles are privileged scaffolds in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocol

Executive Summary

Isothiazoles are privileged scaffolds in medicinal chemistry and agrochemical development due to their unique physicochemical properties and the presence of two adjacent electronegative heteroatoms (S, N)[1]. Late-stage functionalization of the isothiazole core is highly desirable for exploring structure-activity relationships (SAR). This application note provides a comprehensive, field-validated protocol for the Sonogashira cross-coupling of 5-iodoisothiazole derivatives with terminal alkynes. By synthesizing technical accuracy with mechanistic causality, this guide ensures reproducible and high-yielding C–C bond formations.

Mechanistic Rationale & Regioselectivity

The isothiazole ring presents distinct regioselectivity during transition-metal-catalyzed cross-couplings. According to established haloselectivity rules, the oxidative addition of a palladium catalyst to polyhalo-heterocycles highly resembles nucleophilic aromatic substitution (SNAr)[2].

  • C-5 Reactivity: The C-5 position is the most electronically activated site due to its conjugation with the electron-withdrawing nitrogen atom and the innate electronic properties of the S-N bond[2]. Consequently, cross-coupling occurs preferentially at C-5, followed by C-2, and lastly C-3[2].

  • Halide Selection: While 3,5-dibromoisothiazoles can participate in Sonogashira couplings[3], 5-iodoisothiazoles (e.g., 3-benzyloxy-5-iodoisothiazole[4] and 3-chloro-5-iodoisothiazole-4-carbonitrile[3]) are the preferred substrates. The weaker C–I bond facilitates rapid oxidative addition at lower temperatures (50–80 °C), minimizing the risk of reductive N–S bond cleavage that frequently plagues isothiazole chemistry under harsh thermal conditions[1].

Catalytic Pathway Visualization

The Sonogashira coupling of 5-iodoisothiazoles relies on a dual-catalytic system. The palladium cycle drives the C–C bond formation, while the copper co-catalyst accelerates the transmetalation step by forming a reactive copper acetylide intermediate.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Pd(II)(Isothiazol-5-yl)(I)L2] Pd0->OxAdd + 5-Iodoisothiazole (Fast SNAr-like addition) TransMet Transmetalation [Pd(II)(Isothiazol-5-yl)(Alkynyl)L2] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination 5-Alkynylisothiazole TransMet->RedElim - L2 RedElim->Pd0 Product Release & Catalyst Regeneration CuCycle Copper Co-Catalysis Terminal Alkyne + CuI + Base → Cu-Acetylide CuCycle->TransMet Acetylide Transfer

Figure 1: Sonogashira cross-coupling catalytic cycle for 5-iodoisothiazole derivatives.

Optimization & Quantitative Data

The choice of base, solvent, and catalyst is critical for the success of the reaction[5]. Below is a summary of optimized conditions for representative 5-iodoisothiazole substrates based on literature precedents.

Isothiazole SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
3-Chloro-5-iodoisothiazole-4-carbonitrile PhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N / DMF50 °C, 4 h82–88%
3-Benzyloxy-5-iodoisothiazole TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)iPr₂NH / THF65 °C, 12 h75–80%
3-Iodo-5-phenylisothiazole-4-carbonitrile 1-HexynePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N / Dioxane80 °C, 6 h78–85%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action to ensure operators understand the why alongside the how.

Phase 1: Reaction Assembly (Anaerobic Conditions)
  • Preparation: Flame-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Purge the vessel with argon for 5 minutes.

  • Reagent Loading: Add the 5-iodoisothiazole derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and CuI (0.10 equiv).

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Oxygen not only depletes the active catalyst but also promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne[5].

Phase 2: Solvent and Base Introduction
  • Degassing: Add anhydrous, degassed solvent (e.g., DMF or THF, 0.2 M relative to the substrate) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

    • Causality: The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as a stabilizing ligand for the palladium intermediates[5].

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) dropwise. For volatile alkynes, a slight excess (up to 2.0 equiv) is recommended.

Phase 3: Reaction Monitoring (In-Process Control)
  • Heating: Seal the vessel and heat to the target temperature (typically 50–80 °C) using an oil bath or heating block.

  • Validation Check: The reaction mixture typically transitions from a pale yellow to a deep brown or reddish hue. This color shift validates that the active Pd(II) and Cu-acetylide species have populated the catalytic cycle.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the 5-iodoisothiazole is fully consumed (typically 4–12 hours).

Phase 4: Workup & Copper Scavenging
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and quench with a saturated aqueous solution of NH₄Cl containing 10% aqueous NH₄OH.

    • Causality: Copper salts often cause severe streaking during silica gel chromatography. The addition of ammonia forms soluble copper-ammine complexes (deep blue aqueous layer), cleanly removing the co-catalyst from the organic phase.

  • Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure 5-alkynylisothiazole.

Troubleshooting Guide

Even with robust protocols, isothiazole cross-couplings can present challenges. Use this matrix to diagnose and resolve common issues:

  • Issue: Formation of Glaser Homocoupling Byproducts (Alkyne Dimerization).

    • Cause: Presence of trace oxygen acting as an oxidant for the copper cycle.

    • Solution: Strictly degas all solvents via the freeze-pump-thaw method and ensure the reaction is performed under strictly anaerobic conditions[5]. Alternatively, utilize copper-free Sonogashira conditions[5].

  • Issue: Formation of Palladium Black (Catalyst Decomposition).

    • Cause: Thermal instability of the Pd complex or insufficient ligand coordination[5].

    • Solution: Lower the reaction temperature and compensate with a longer reaction time. Try using a more stable palladium pre-catalyst or adding an excess of the phosphine ligand (e.g., an extra 10 mol% of PPh₃)[5].

  • Issue: Poor Conversion / Stalled Reaction.

    • Cause: Steric hindrance from bulky alkynes or electron-rich isothiazole substrates.

    • Solution: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos, which facilitate both oxidative addition and reductive elimination[5].

References

  • Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681-3693.[Link]

  • Krogsgaard-Larsen, N., et al. (2004). Synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles via Suzuki and Negishi cross-coupling reactions. Journal of Organic Chemistry, 69(4), 1401-1404.[Link]

  • Koutentis, P. A., et al. (2015). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Advanced Synthesis & Catalysis, 357, 2583-2614.[Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

Sources

Application

Application Note: Scalable Synthesis and Functionalization Protocols for 5-Iodo-3-methoxyisothiazole

Scientific Rationale & Introduction The isothiazole scaffold is a privileged structural motif in medicinal chemistry and advanced materials due to its unique electronic properties and capacity for diverse intermolecular...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The isothiazole scaffold is a privileged structural motif in medicinal chemistry and advanced materials due to its unique electronic properties and capacity for diverse intermolecular interactions. Specifically, 5-iodo-3-methoxyisothiazole (CAS: 2137715-54-7)[1] serves as a highly versatile, electron-rich building block. The methoxy group at the C3 position modulates the electronic density of the ring, while the C5-iodine acts as an ideal handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Stille couplings).

Historically, the synthesis of 5-halogenated isothiazoles has relied on cryogenic lithiation protocols that are poorly suited for industrial scale-up. This application note details a modernized, highly scalable synthetic workflow that replaces volatile cryogenic steps with controlled, temperature-resilient organometallic chemistry. By leveraging directed magnesiation, process chemists can achieve superior regioselectivity and yield while minimizing hazardous byproducts.

Mechanistic Insights & Causality

To design a scalable and self-validating synthetic route, every reagent and condition must be selected based on fundamental mechanistic principles:

  • Regioselective O-Methylation: The starting material, 3-hydroxyisothiazole, exists in a tautomeric equilibrium with isothiazol-3-one. Standard alkylation with methyl iodide (MeI) and potassium carbonate typically yields an inseparable mixture of N-methyl and O-methyl isomers. By substituting the base with silver carbonate (Ag₂CO₃), the silver ion acts as a halophilic Lewis acid, coordinating with the iodide leaving group and strictly favoring the formation of the O-alkylated product, 3-methoxyisothiazole.

  • Overcoming the Pitfalls of Cryogenic Lithiation: The C5 proton of the isothiazole ring is highly acidic due to the adjacent electronegative sulfur atom. Traditional protocols employ n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78 °C to achieve C5-lithiation. However, these highly nucleophilic bases frequently attack the sensitive S–N bond, leading to catastrophic ring-opening and complex byproduct mixtures[2]. Furthermore, maintaining -78 °C is highly energy-intensive and dangerous at a multi-kilogram scale.

  • The Knochel Base Advantage: To achieve scalability, this protocol utilizes 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl, Knochel's base). The addition of LiCl breaks the polymeric aggregation of the magnesium amide, drastically increasing its kinetic basicity while maintaining low nucleophilicity. This enables rapid, highly regioselective deprotonation at C5 at 0 °C[3]. The resulting 5-magnesio intermediate is robust, soluble, and completely resistant to ring fragmentation.

Process Visualization

Scalable synthetic workflow for 5-Iodo-3-methoxyisothiazole using Knochel's base.

Comparative Process Data

The transition from traditional lithiation to directed magnesiation provides measurable improvements in process safety, yield, and impurity profiles.

Table 1: Quantitative Comparison of Metalation Strategies for 3-Methoxyisothiazole

Process ParameterTraditional LithiationDirected Magnesiation (Proposed)
Metalating Agent n-BuLi or LDATMPMgCl·LiCl (Knochel's Base)
Operating Temperature -78 °C (Cryogenic)-20 °C to 0 °C (Standard Chiller)
Regioselectivity C5 (with competitive C4 attack)Highly specific to C5
Ring-Opening Byproducts High (15 - 25%)Negligible (< 2%)
Scalability Index Poor (Exothermic quench at scale)Excellent (Controlled reactivity)
Isolated Yield (Overall) 45 - 60%82 - 90%

Detailed Experimental Protocols

Caution: All organometallic reactions must be performed under an inert atmosphere (Argon or Nitrogen) using rigorously dried solvents and glassware.

Protocol A: Synthesis of 3-Methoxyisothiazole
  • Preparation: Suspend 3-hydroxyisothiazole (10.0 g, 98.9 mmol, 1.0 eq) and silver carbonate (Ag₂CO₃, 16.3 g, 59.3 mmol, 0.6 eq) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask protected from light (wrap in aluminum foil).

  • Alkylation: Add methyl iodide (MeI, 16.8 g, 118.7 mmol, 1.2 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Wash the filter cake with ethyl acetate (3 × 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add water (200 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via short-path distillation or silica gel chromatography to afford 3-methoxyisothiazole as a pale yellow liquid.

Protocol B: Scalable Synthesis of 5-Iodo-3-methoxyisothiazole
  • System Setup: Charge a dry, argon-flushed 500 mL jacketed reactor with 3-methoxyisothiazole (8.0 g, 69.5 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 80 mL). Cool the internal temperature to 0 °C.

  • Magnesiation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 76.5 mL, 76.5 mmol, 1.1 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C to prevent localized exotherms.

  • In-Process Control (Self-Validation): Stir the mixture at 0 °C for 1 hour. Validation Step: Withdraw a 0.5 mL aliquot, quench with D₂O, extract with CDCl₃, and analyze via ¹H-NMR. The complete disappearance of the C5-H singlet (typically ~8.5 ppm) and >95% deuterium incorporation confirms successful metalation. Do not proceed until metalation is verified.

  • Electrophilic Quench: Cool the reactor to -20 °C. Prepare a solution of iodine (I₂, 21.1 g, 83.4 mmol, 1.2 eq) in anhydrous THF (50 mL). Add the iodine solution dropwise over 45 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 100 mL) to reduce unreacted iodine (the dark color will rapidly dissipate). Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from cold ethanol or column chromatography to yield 5-iodo-3-methoxyisothiazole as an off-white solid.

Troubleshooting & Optimization

  • Incomplete Metalation: If the in-process NMR control shows <90% deuterium incorporation, the TMPMgCl·LiCl reagent may have degraded due to moisture exposure. Titrate the Knochel base prior to use using benzoic acid and 4-(phenylazo)diphenylamine indicator.

  • Formation of Di-iodinated Species: If over-iodination is observed, it indicates that the reaction temperature spiked during the iodine addition, causing halogen-dance isomerization. Ensure the cooling jacket maintains -20 °C strictly during the electrophilic quench phase.

  • Low Yield in Step A (O-Methylation): If high amounts of N-methylated byproduct are detected, ensure the Ag₂CO₃ is completely dry and stored in a desiccator. Moisture drastically reduces the halophilic coordination capacity of the silver ions.

References

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES - LOCKSS Source: clockss.org URL: [Link]

  • TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics - ResearchGate Source: researchgate.net URL: [Link]

Sources

Method

Application Note: Advanced One-Pot Synthesis Protocols Involving 5-Iodo-3-methoxyisothiazole

Introduction & Chemical Causality In the realm of advanced materials science and medicinal chemistry, the functionalization of isothiazole scaffolds is a critical pathway for discovering novel organic electronic material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

In the realm of advanced materials science and medicinal chemistry, the functionalization of isothiazole scaffolds is a critical pathway for discovering novel organic electronic materials and bioactive compounds. 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) 1 serves as a highly versatile building block.

The strategic placement of substituents on this heterocyclic ring dictates its reactivity 2. The methoxy group at the C3 position is strongly electron-donating, enriching the electron density of the isothiazole core. This not only modulates the HOMO/LUMO energy levels—making it an ideal candidate for Organic Light-Emitting Diodes (OLEDs)—but also directs subsequent electrophilic or metalation events. Conversely, the highly polarized C-I bond at the C5 position is primed for rapid oxidative addition by Palladium(0) catalysts.

By leveraging these intrinsic electronic properties, researchers can bypass the tedious isolation of sensitive intermediates. This application note details highly optimized, self-validating one-pot cascade protocols that utilize 5-iodo-3-methoxyisothiazole in sequential cross-coupling and intramolecular annulation reactions to synthesize complex, extended π -conjugated systems 3.

Mechanistic Workflow: One-Pot Pd-Catalyzed Cascade

To maximize synthetic efficiency, we employ a one-pot Suzuki-Miyaura coupling followed by a direct C-H arylation cascade. The causality of this design is rooted in proximity and electronic bias: once the initial C5-coupling occurs, the pendant aryl group is forced into spatial proximity with the electron-rich C4 position of the isothiazole ring, enabling a rapid, thermodynamically driven intramolecular cyclization.

OnePotCascade N1 5-Iodo-3-methoxyisothiazole (Starting Material) N2 Pd(0) Oxidative Addition (C-I Bond Cleavage) N1->N2 Pd(OAc)2 / PCy3 N3 Transmetalation (Boronic Acid / Base) N2->N3 K2CO3, Toluene/H2O N4 Reductive Elimination (C-C Bond Formation) N3->N4 90°C, 12h N5 Intramolecular C-H Activation (Annulation at C4) N4->N5 120°C, 24h N6 Fused Heterocyclic Fluorophore (OLED Application) N5->N6 High Yield, -HX

One-pot Pd-catalyzed cascade workflow for 5-iodo-3-methoxyisothiazole.

Detailed Experimental Protocols

Protocol A: One-Pot Suzuki-Miyaura / Intramolecular C-H Arylation Cascade

Objective: Synthesis of rigid, planar fused isothiazolo-arene fluorophores directly from 5-iodo-3-methoxyisothiazole.

Causality & Design Choices: We utilize Pd(OAc)2​ paired with Tricyclohexylphosphine ( PCy3​ ). The bulky, electron-rich PCy3​ ligand accelerates the initial oxidative addition into the C-I bond and stabilizes the highly reactive Pd(II) intermediate required for the subsequent C-H activation step. A biphasic Toluene/ H2​O solvent system is selected to dissolve both the organic substrates and the inorganic base ( K2​CO3​ ), facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). This rigorous degassing prevents the oxidation of the PCy3​ ligand and the deactivation of the Pd catalyst.

  • Reagent Charging: To the Schlenk tube, add 5-iodo-3-methoxyisothiazole (1.0 mmol, 241.05 mg), 2-bromophenylboronic acid (1.2 mmol, 240.9 mg), Pd(OAc)2​ (0.05 mmol, 11.2 mg, 5 mol%), PCy3​ (0.10 mmol, 28.0 mg, 10 mol%), and anhydrous K2​CO3​ (3.0 mmol, 414.6 mg).

  • Solvent Addition: Add 10 mL of a degassed Toluene/ H2​O mixture (4:1 v/v) via syringe. Seal the tube.

  • Phase 1 (Suzuki Coupling): Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

    • Self-Validation Step: Sample 10 μ L of the organic layer and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z 241.05) and the appearance of the uncyclized intermediate confirms the success of Phase 1. Do not proceed to Phase 2 until this conversion is >95%.

  • Phase 2 (C-H Annulation): Once Phase 1 is validated, elevate the oil bath temperature to 120 °C and stir for an additional 24 hours to drive the intramolecular C-H activation at the C4 position.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Extract the aqueous layer with ethyl acetate (1 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the fused fluorophore.

Protocol B: Copper-Free One-Pot Sonogashira / Cycloaddition

Objective: Synthesis of extended alkynyl-isothiazole polymers or oligomers.

Causality & Design Choices: Traditional Sonogashira couplings utilize a CuI co-catalyst. However, in electron-rich heterocyclic systems, copper often catalyzes the unwanted Glaser homocoupling of the terminal alkyne. We employ a copper-free protocol using piperidine as both the base and the solvent to facilitate direct alkyne deprotonation and transmetalation to Palladium.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a vial with 5-iodo-3-methoxyisothiazole (1.0 mmol) and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Reagent Addition: Remove the vial from the glovebox and connect to a Schlenk line. Inject degassed piperidine (5 mL) followed by phenylacetylene (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 65 °C for 8 hours. The solution will transition from pale yellow to deep amber, indicating the formation of the conjugated product.

  • Validation: Monitor by TLC (Hexanes:DCM 3:1). The highly fluorescent product spot under 365 nm UV light confirms extended conjugation.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the piperidine. Extract with dichloromethane, dry, and purify via recrystallization from hot ethanol.

Quantitative Data & Reaction Optimization

The efficiency of the one-pot cascade is highly dependent on the choice of catalyst and temperature profile. The table below summarizes the optimization data for the Suzuki-Miyaura / C-H Arylation cascade (Protocol A).

EntryCatalyst SystemLigandSolvent SystemTemp Profile (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ NoneTHF / H2​O 65 8042Significant protodeiodination observed; low thermal stability of catalyst.
2 Pd(dppf)Cl2​ NoneDMF / H2​O 90 12065Good initial coupling, but sluggish C-H activation step.
3 Pd(OAc)2​ PPh3​ Toluene / H2​O 90 12058Monodentate ligand oxidation limited overall conversion.
4 Pd(OAc)2​ PCy3​ Toluene / H2​O 90 120 89 Optimal conversion; electron-rich ligand facilitated rapid cascade completion.

Table 1: Optimization of the One-Pot Cascade conditions. Yields represent isolated, purified product. Entry 4 represents the finalized parameters used in Protocol A.

References

  • Title: 2137715-54-7, 5-iodo-3-methoxy-1,2-thiazole Formula Source: Echemi URL
  • Title: Product Class 15: Isothiazoles Source: Thieme Connect URL
  • Title: An In-depth Technical Guide on the Proposed Synthesis and Potential Characteristics of 4-Iodo-3-methoxyisothiazole Source: BenchChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 5-Iodo-3-methoxyisothiazole Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating specific regioselective iodination products of isothiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating specific regioselective iodination products of isothiazoles. The electrophilic iodination of 3-methoxyisothiazole typically yields a complex mixture: the kinetically favored 4-iodo-3-methoxyisothiazole, the thermodynamically driven 5-iodo-3-methoxyisothiazole, and over-iodinated (di-iodo) byproducts [1].

Because the 4- and 5-iodo isomers possess identical molecular weights and nearly indistinguishable polarities, standard silica gel chromatography often results in frustrating co-elution. This guide provides field-proven, causality-driven strategies to isolate 5-Iodo-3-methoxyisothiazole with high purity, ensuring your downstream cross-coupling reactions or biological assays are not compromised by isomeric contamination.

G Start Crude Iodination Mixture (3-Methoxyisothiazole + NIS/I2) Quench Thiosulfate Quench & Extraction (Removes unreacted I2) Start->Quench Silica Normal Phase Flash Chromatography (Removes di-iodo & polar impurities) Quench->Silica IsomerMix 4-Iodo & 5-Iodo Isomer Mixture (Co-eluting fractions) Silica->IsomerMix Hexane/EtOAc (9:1) PrepLC Reverse-Phase Prep-HPLC (Isomer Resolution) IsomerMix->PrepLC Pure5 Pure 5-Iodo-3-methoxyisothiazole (Target) PrepLC->Pure5 MeCN/H2O gradient

Caption: Workflow for isolating 5-Iodo-3-methoxyisothiazole from crude regioselective iodination mixtures.

Troubleshooting Guides & FAQs

Issue 1: Co-elution of 4-Iodo and 5-Iodo Isomers

Q: My flash chromatography fractions show a single spot on TLC, but 1H-NMR reveals a mixture of 4-iodo and 5-iodo isomers. How can I separate them?

A: The methoxy group at the 3-position is strongly electron-donating and ortho/para directing, which heavily favors electrophilic substitution at the 4-position [1]. However, the 5-position can also be iodinated under extended reaction times or thermodynamic control. Because both isomers have similar dipole moments, normal-phase silica gel (which separates based on polar interactions) cannot easily resolve them.

The Fix: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The C18 stationary phase separates molecules based on hydrophobicity and subtle shape differences. The 5-iodo isomer, having the bulky iodine atom adjacent to the sulfur atom, exhibits a slightly different hydrodynamic radius and lipophilicity compared to the 4-iodo isomer. This structural nuance allows for baseline resolution using a shallow Acetonitrile/Water gradient.

Issue 2: Persistent Di-iodinated Byproducts

Q: I am observing significant amounts of 4,5-diiodo-3-methoxyisothiazole in my final product. How do I remove it?

A: Di-iodination occurs when the reaction conditions are too harsh, the temperature is too high, or the iodinating agent (e.g., N-iodosuccinimide, NIS) is used in excess [2]. The addition of a second iodine atom significantly increases the lipophilicity and decreases the overall polarity of the molecule.

The Fix: Do not rely on RP-HPLC to remove di-iodinated species, as they will strongly retain on the C18 column and waste valuable prep-LC time. Instead, perform a preliminary silica gel plug using a highly non-polar solvent system (e.g., 100% Hexanes transitioning to 95:5 Hexanes:Ethyl Acetate). The di-iodo byproduct will elute first (higher Rf), allowing you to enrich the mono-iodo fraction before final HPLC purification.

Issue 3: Product Degradation During Purification

Q: My isolated 5-iodo-3-methoxyisothiazole turns dark over time and loses purity after concentration. What causes this?

A: The carbon-iodine (C-I) bond in iodo-heterocycles is notoriously photolabile. Exposure to ambient light during prolonged chromatography or concentration causes homolytic cleavage of the C-I bond, releasing free iodine (which causes the dark color) and reverting the product to 3-methoxyisothiazole [3]. Furthermore, acidic modifiers in HPLC (like Trifluoroacetic acid, TFA) can catalyze ether cleavage of the methoxy group, yielding 5-iodo-3-hydroxyisothiazole [3].

The Fix: Wrap your chromatography columns, collection tubes, and rotary evaporator flasks in aluminum foil. Eliminate acidic modifiers from your HPLC mobile phase; use neutral water/acetonitrile or add a volatile, near-neutral buffer like ammonium acetate (10 mM) to maintain peak shape without risking ether hydrolysis.

Degradation Target 5-Iodo-3-methoxyisothiazole Deiodo 3-Methoxyisothiazole + I• (Radical) Target->Deiodo Photolysis Cleavage 5-Iodo-3-hydroxyisothiazole + MeOH Target->Cleavage Ether Cleavage Light hv (UV/Vis Light) Light->Deiodo Acid H+ (Acidic Conditions) Acid->Cleavage

Caption: Primary degradation pathways of 5-Iodo-3-methoxyisothiazole during purification.

Data Presentation: Chromatographic Parameters

To assist in your method development, the following table summarizes the expected chromatographic behavior of the components typically found in the crude iodination mixture.

CompoundSilica Gel TLC (Rf) (9:1 Hexanes:EtOAc)RP-HPLC Retention Time (min) (C18, 40-80% MeCN/H2O, 15 min)Relative Polarity
3-Methoxyisothiazole (Starting Material)0.354.2High
5-Iodo-3-methoxyisothiazole (Target)0.608.5Medium
4-Iodo-3-methoxyisothiazole (Isomer)0.629.1Medium
4,5-Diiodo-3-methoxyisothiazole (Byproduct)0.8513.8Low

Experimental Protocol: Two-Stage Purification Workflow

This self-validating protocol ensures the removal of reactive iodine species, bulk separation of over-iodinated byproducts, and final baseline resolution of the structural isomers.

Phase 1: Quench and Normal-Phase Enrichment

Causality: Unreacted iodine or NIS will continue to react during concentration, altering your isomer ratio. Quenching halts the reaction, while the silica plug removes the highly lipophilic di-iodo species.

  • Quench: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) [1]. Shake vigorously until the dark iodine color dissipates.

  • Extract: Extract the aqueous layer 3x with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath < 30°C to prevent thermal degradation).

  • Silica Plug: Load the crude residue onto a short silica gel column. Elute with 100% Hexanes to wash out the 4,5-diiodo-3-methoxyisothiazole.

  • Isomer Elution: Gradually increase polarity to 9:1 Hexanes:Ethyl Acetate to elute the mono-iodo isomer mixture. Pool these fractions and concentrate in an amber flask.

Phase 2: Reverse-Phase HPLC Resolution

Causality: Normal phase cannot separate the 4-iodo and 5-iodo isomers. RP-HPLC leverages their slight differences in hydrophobicity for absolute purification.

  • Sample Prep: Dissolve the enriched isomer mixture in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water (Neutral, NO TFA)

    • Solvent B: Acetonitrile

  • Gradient: Run a shallow gradient from 40% B to 60% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm. The 5-iodo isomer will elute slightly before the 4-iodo isomer due to the steric shielding of the iodine atom near the sulfur, which slightly reduces its interaction with the C18 chains compared to the 4-position isomer.

  • Recovery: Lyophilize (freeze-dry) the pure 5-iodo-3-methoxyisothiazole fractions immediately to prevent hydrolytic degradation in the aqueous mobile phase. Store at -20°C in a light-proof container [3].

References

Sources

Optimization

Minimizing homocoupling byproducts in isothiazole synthesis

A Guide to Minimizing Homocoupling Byproducts for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed to provide you with...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Homocoupling Byproducts for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to minimize the formation of homocoupling byproducts during the synthesis and functionalization of isothiazoles. As a critical scaffold in medicinal chemistry and materials science, achieving high purity and yield is paramount. This resource addresses common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl impurity in my Suzuki-Miyaura coupling reaction with a haloisothiazole. What is the likely cause and my first troubleshooting step?

A1: The most common culprit for homocoupling of boronic acid reagents in Suzuki-Miyaura reactions is the presence of oxygen.[1][2] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then promote the undesired coupling of two boronic acid molecules.[2] Your immediate first step should be to ensure rigorous exclusion of oxygen from your reaction. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.[1][2]

Q2: My Sonogashira coupling of an iodo-isothiazole with a terminal alkyne is yielding a significant amount of a diyne byproduct. How can I prevent this?

A2: The formation of a diyne byproduct in Sonogashira reactions is known as Glaser coupling, which is an oxidative homocoupling of terminal alkynes. This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. The most effective way to eliminate this byproduct is to switch to a copper-free Sonogashira protocol. These conditions are specifically designed to avoid Glaser coupling and are essential when this side reaction is prevalent.

Q3: During a Stille coupling to functionalize an isothiazole, I'm getting homocoupling of my organostannane reagent. What adjustments can I make?

A3: Homocoupling of the organostannane reagent in Stille reactions can occur through a couple of pathways.[3] To minimize this, first, ensure your reaction is strictly anaerobic. Second, consider the palladium source. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Additionally, the choice of ligand is critical. Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling side reaction.

Q4: Can the isothiazole ring itself undergo homocoupling during synthesis?

A4: Yes, under certain conditions, particularly in direct C-H activation/arylation reactions, the isothiazole ring can undergo oxidative dimerization. This has been observed when the reaction is carried out in the absence of the aryl halide coupling partner.[4] To avoid this, ensure the stoichiometry of your coupling partners is correct and that the reaction conditions favor the cross-coupling pathway.

Troubleshooting Guides

Minimizing Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions of Isothiazoles

Homocoupling is a pervasive issue in many palladium-catalyzed cross-coupling reactions used to functionalize the isothiazole core. The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] Homocoupling can arise from disruptions to this cycle, often involving side reactions of the organometallic reagent or the isothiazole substrate.

  • Atmosphere Control: The rigorous exclusion of oxygen is the most critical first step.

    • Protocol: Degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Ensure all glassware is oven-dried and purged with inert gas.

  • Catalyst Selection: The choice of palladium source and its oxidation state can be crucial.

    • Rationale: Pd(II) precatalysts can react with organometallic reagents to produce homocoupling byproducts. Using a Pd(0) source can circumvent this issue.

    • Recommendation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate to generate the active Pd(0) species in situ without reducing the aryl halide.[2]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos and SPhos) can promote the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.

    • Recommendation: For challenging couplings, screen a panel of bulky phosphine ligands to identify the optimal choice for your specific substrates.

Troubleshooting Workflow for Homocoupling

G start Significant Homocoupling Observed degas Improve Degassing Protocol (Sparge/Freeze-Pump-Thaw) start->degas Is reaction atmosphere inert? check_catalyst Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) degas->check_catalyst Still observing homocoupling? success Homocoupling Minimized degas->success Problem solved optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand Still an issue? check_catalyst->success Problem solved adjust_base Optimize Base (Weaker/Stronger, Anhydrous) optimize_ligand->adjust_base No improvement? optimize_ligand->success Problem solved slow_addition Slowly Add Organometallic Reagent adjust_base->slow_addition Still problematic? adjust_base->success Problem solved reassess Re-evaluate Reaction Conditions (Solvent, Temperature) slow_addition->reassess slow_addition->success Problem solved reassess->optimize_ligand G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction pd0 Pd(0)L2 pd2_ox R-Pd(II)-X (L)2 pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)-R' (L)2 pd2_ox->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product pd0_ox Pd(0)L2 pd2_homo R'-Pd(II)-X (L)2 pd0_ox->pd2_homo Oxidation (O2) pd2_dimer R'-Pd(II)-R' (L)2 pd2_homo->pd2_dimer Transmetalation (2 R'-M) pd2_dimer->pd0_ox Reductive Elimination byproduct R'-R' pd2_dimer->byproduct

Sources

Troubleshooting

Storage stability and degradation of 5-Iodo-3-methoxyisothiazole

Introduction Welcome to the technical support resource for 5-Iodo-3-methoxyisothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful storage, han...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 5-Iodo-3-methoxyisothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful storage, handling, and application of this compound. Given its specific functional groups—an iodo-substituted heterocyclic ring and a methoxy group—understanding its stability profile is paramount for obtaining reproducible and reliable experimental outcomes. This document synthesizes established chemical principles with practical, field-proven insights to address the common challenges you may encounter.

Disclaimer: Specific stability data for 5-Iodo-3-methoxyisothiazole is not extensively available in the public domain. The information herein is based on the known chemistry of iodo-heterocyclic compounds, isothiazole derivatives, and general principles of chemical stability.[1] It is strongly recommended that users perform compound-specific stability studies for their unique applications and experimental conditions.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 5-Iodo-3-methoxyisothiazole.

Q1: What are the primary environmental factors that can cause the degradation of 5-Iodo-3-methoxyisothiazole?

A1: The stability of 5-Iodo-3-methoxyisothiazole is influenced by several key factors, stemming from its chemical structure:

  • Light: Iodo-substituted heterocyclic compounds are often susceptible to photodecomposition (photolysis).[1] The energy from UV or even ambient light can be sufficient to cleave the carbon-iodine (C-I) bond, which is typically the most labile part of the molecule.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Storing the compound at higher than recommended temperatures will shorten its shelf-life.

  • pH: While the isothiazole ring is generally stable, extreme pH conditions (highly acidic or alkaline) can pose a risk.[1] Strongly acidic conditions could potentially hydrolyze the methoxy group, while highly alkaline conditions might lead to ring opening or other unforeseen reactions.[1]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in your experimental system should be carefully considered, as they may react with the isothiazole ring or the C-I bond.[1][2]

  • Solvent Choice: The solvent can directly participate in degradation pathways. Protic solvents (e.g., water, methanol) are more likely to facilitate hydrolysis compared to aprotic solvents (e.g., acetonitrile, DMSO).[1]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure, two primary degradation pathways can be anticipated. Understanding these helps in identifying potential impurities in your analysis.

  • De-iodination: This is often the most common degradation route for iodo-heterocyclic compounds.[1] The C-I bond can be cleaved, leading to the formation of 3-methoxyisothiazole. This process can be initiated by light or the presence of reducing agents.[1]

  • Ether Cleavage (O-Demethylation): The methoxy group (-OCH₃) can be hydrolyzed to a hydroxyl group (-OH), particularly under acidic conditions.[1] This would result in the formation of 5-Iodo-3-hydroxyisothiazole.

G main 5-Iodo-3-methoxyisothiazole deiodination 3-Methoxyisothiazole main->deiodination De-iodination (Light, Reducing Conditions) ether_cleavage 5-Iodo-3-hydroxyisothiazole main->ether_cleavage Ether Cleavage (Acidic Conditions)

Caption: Potential degradation pathways of 5-Iodo-3-methoxyisothiazole.

Q3: What are the optimal storage conditions for both the solid compound and its solutions?

A3: To maximize shelf-life and experimental consistency, adhere to the following storage protocols:

FormTemperatureAtmosphereLight ProtectionContainer
Solid 2-8°C[3]Inert gas (Argon or Nitrogen)[4]Store in a dark place[3]Tightly sealed container[4][5]
Solution -20°C or -80°CInert gas overlayAmber vials or foil-wrapped tubes[1]Tightly sealed vials

Causality:

  • Low Temperature: Storing at 2-8°C for solids and frozen for solutions drastically slows down the kinetics of potential degradation reactions.[1][6]

  • Inert Atmosphere: Displacing air with an inert gas like argon or nitrogen minimizes the risk of oxidation.[6]

  • Light Protection: Using amber vials or wrapping containers in aluminum foil is critical to prevent photolytic cleavage of the C-I bond.[1]

Q4: How should I prepare stock solutions to ensure their stability?

A4: The choice of solvent and handling procedure is critical.

  • Solvent Selection: Whenever compatible with your downstream application, prioritize high-purity, anhydrous aprotic solvents (e.g., Acetonitrile, DMSO, Dichloromethane).[1] If an aqueous solution is required, use a buffer to maintain a stable, neutral pH.[1]

  • Aliquotting: It is best practice to prepare a concentrated primary stock solution and then create smaller, single-use aliquots.[6] This strategy prevents contamination and avoids repeated freeze-thaw cycles, which can introduce atmospheric moisture and accelerate degradation.[6]

  • Preparation Conditions: Prepare solutions under low-light conditions to minimize initial photodegradation.[1]

Troubleshooting Guide

Encountering unexpected results? This guide will help you diagnose and resolve common issues related to the stability of 5-Iodo-3-methoxyisothiazole.

start Problem Encountered (e.g., Low Activity, New Peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage check_handling Review Handling Procedures: - Solvent Purity? - Freeze-Thaw Cycles? - pH of medium? check_storage->check_handling Storage OK run_qc Perform Quality Control: Run fresh HPLC/LC-MS on stock check_storage->run_qc Storage Issue Found & Corrected check_handling->run_qc Handling OK check_handling->run_qc Handling Issue Found & Corrected pass Stock is OK. Issue is in experimental setup. run_qc->pass QC Pass fail Degradation Confirmed. Prepare fresh solution from solid. run_qc->fail QC Fail retest_solid Retest Solid Material (If new solution also fails) fail->retest_solid

Caption: Experimental workflow for a preliminary stability assessment.

Objective: To quantify the stability of 5-Iodo-3-methoxyisothiazole in a chosen solvent under specific temperature and light conditions.

Materials:

  • 5-Iodo-3-methoxyisothiazole

  • HPLC-grade solvent of choice (e.g., acetonitrile)

  • HPLC system with UV-Vis detector [1]* Volumetric flasks, pipettes

  • Amber autosampler vials [1]* Temperature-controlled chamber or incubator

  • Light source for photostability testing (optional)

Methodology:

  • Prepare Stock Solution: Accurately weigh a known amount of 5-Iodo-3-methoxyisothiazole and dissolve it in your chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL). [1]2. Prepare Test Solutions: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL). [1]3. Dispense and Label: Dispense the working solution into several amber autosampler vials. Prepare enough vials for each time point and condition you wish to test.

  • Time Zero (T₀) Analysis: Immediately analyze one of the freshly prepared vials using a validated HPLC method. This analysis serves as your baseline reference for concentration and purity. [1]5. Incubation: Place the remaining vials under your desired storage/stress conditions. [1]Examples include:

    • Room temperature, protected from light

    • 40°C, protected from light

    • Room temperature, exposed to ambient light

  • Time Point Analysis: At predetermined intervals (e.g., 4, 8, 12, 24, 48 hours), remove one vial from each storage condition. [1]If the vial was stored at a different temperature, allow it to equilibrate to room temperature before analysis.

  • HPLC Analysis: Analyze the sample using the exact same HPLC method as the T₀ sample.

  • Data Analysis:

    • Calculate the percentage of 5-Iodo-3-methoxyisothiazole remaining at each time point relative to the peak area at T₀.

    • Carefully examine the chromatograms for the appearance and growth of any new peaks, which signify degradation products. [1]

References

  • BenchChem. (2025). improving the stability of 4-Iodo-3- methoxyisothiazole in solution.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Iodine.
  • Fisher Scientific. (2010, May 08).
  • BLD Pharm. (n.d.). 5-Iodo-3-methylisothiazole.
  • MedchemExpress.com. (2025, July 29).
  • FUJIFILM Wako. (n.d.).
  • BenchChem. (2025).
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
  • PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • BenchChem. (2025).
  • ResearchGate. (2006, September).
  • ScienceDirect. (2023, April 15).
  • BenchChem. (2025). "improving the stability of thiazole compounds in DMSO for long-term storage".

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 5-Iodo Heterocycles

Welcome to the Technical Support Center. 5-Iodo heterocycles (e.g., 5-iodopyrimidines, 5-iodopyridines, and 5-iodoimidazoles) are privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Iodo heterocycles (e.g., 5-iodopyrimidines, 5-iodopyridines, and 5-iodoimidazoles) are privileged scaffolds in medicinal chemistry and drug development. However, their incorporation via transition-metal-catalyzed cross-coupling is notoriously difficult. This guide bypasses generic advice to dissect the mechanistic root causes of failure—ranging from off-cycle catalyst poisoning to parasitic protodehalogenation—and provides field-proven, self-validating protocols to rescue your reactions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, you must diagnose the specific failure mode. Use the following logic pathway to determine whether your low reactivity is driven by electronic mismatch, catalyst poisoning, or competing side reactions.

G Start Low Reactivity of 5-Iodo Heterocycle CheckNH Does the ring contain a free N-H group? Start->CheckNH Protect Protect N-H (e.g., SEM, THP, Boc) CheckNH->Protect Yes CheckByprod Analyze Reaction Byproducts (LC-MS) CheckNH->CheckByprod No Unreacted Mostly Unreacted Starting Material CheckByprod->Unreacted Dehalo Protodehalogenated Byproduct CheckByprod->Dehalo Poisoning Catalyst Poisoning (N-Coordination) Unreacted->Poisoning Hydride Pd-H Formation (β-Hydride Elimination) Dehalo->Hydride Ligand Use Bulky Ligands (XPhos, SPhos, NHCs) Poisoning->Ligand Conditions Use Aprotic Solvents & Milder Bases (K3PO4) Hydride->Conditions

Diagnostic workflow for troubleshooting 5-iodo heterocycle cross-coupling failures.

Part 2: FAQs & Troubleshooting Guide

Q1: Why does my 5-iodopyrimidine show <10% conversion with standard Pd(PPh₃)₄, even at elevated temperatures? Causality & Solution: The primary failure mode here is catalyst poisoning. The nitrogen lone pairs on the pyrimidine ring are highly Lewis basic and can outcompete standard phosphine ligands (like PPh₃) for coordination to the palladium center. This forms a stable, off-cycle palladium-heterocycle complex, effectively 1[1]. To overcome this, you must switch to highly sterically hindered ligands, such as Buchwald biarylphosphines (e.g., XPhos, SPhos) or2[2]. The immense steric bulk of these ligands shields the palladium center, physically preventing the heterocycle's nitrogen from coordinating, thereby forcing the palladium to interact exclusively with the C-I bond via oxidative addition.

Q2: My LC-MS shows massive amounts of the dehalogenated byproduct (e.g., pyrimidine) instead of the cross-coupled product. How do I minimize this? Causality & Solution: You are observing protodehalogenation. This parasitic side-reaction occurs when a 3[3] during the catalytic cycle. Pd-H species typically arise via β-hydride elimination from an alkoxide base (e.g., NaOEt) or from hydrogen abstraction in protic solvents (e.g., EtOH, H₂O). Once the Ar-Pd-H species forms, it rapidly undergoes reductive elimination to yield the dehalogenated heterocycle. To halt this pathway, eliminate all protic sources. Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene) and use milder, non-nucleophilic inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃.

Q3: My 5-iodo-1H-imidazole completely fails to couple in Suzuki reactions, but the N-methyl derivative works perfectly. What is the mechanism behind this failure? Causality & Solution: The failure is driven by the acidity of the free N-H proton. Under the basic conditions required for cross-coupling, the N-H group is deprotonated to form an electron-rich azolate anion. This azolate acts as a potent bidentate or bridging ligand, coordinating to palladium and precipitating it out of solution as an insoluble, catalytically dead polymeric complex. To resolve this, you must implement a protecting group strategy prior to the coupling step.4[4] eliminates the acidic proton and prevents azolate formation, restoring normal reactivity.

Q4: Are there alternative catalytic systems if palladium continues to fail due to extreme electronic effects? Causality & Solution: Yes. When palladium is fundamentally mismatched with a highly electron-deficient or strongly coordinating iodo-heterocycle, copper catalysis offers a robust alternative. Copper operates via a different mechanistic pathway (often involving single-electron transfer or oxidative addition to Cu(I)), which is less susceptible to the specific β-hydride elimination and poisoning pathways that plague palladium. For instance, 5[5] or CuI/phenanthroline systems have proven highly effective for the Suzuki-Miyaura cross-coupling of recalcitrant iodopyridines and 5-iodopyrimidines without requiring complex ligands.

Part 3: Quantitative Data Summary

The following table summarizes the impact of rational ligand and condition tuning on the Suzuki-Miyaura coupling of a model 5-iodopyrimidine. Notice how the transition from standard to bulky ligands inversely correlates with the rate of protodehalogenation.

Catalyst SystemLigandBaseSolventRepresentative Yield (%)Protodehalogenation (%)
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃EtOH / H₂O15%48%
Pd(OAc)₂ (5 mol%)dppfK₂CO₃DMF38%22%
Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄1,4-Dioxane92%< 2%
[Pd-PEPPSI-IPr] (2 mol%)NHCCs₂CO₃Toluene95%< 1%

Part 4: Standard Operating Procedures

Protocol 1: Optimized Suzuki-Miyaura Coupling of 5-Iodopyrimidines

Purpose: A robust, step-by-step methodology designed to prevent both catalyst poisoning and protodehalogenation.

  • Reagent Preparation: Weigh 5-iodopyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol% Pd), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv) into an oven-dried Schlenk flask.

    • Causality: K₃PO₄ is chosen over Na₂CO₃ because it is less nucleophilic, minimizing the chance of β-hydride elimination pathways that lead to protodehalogenation.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos into inactive phosphine oxides, destroying the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

    • Causality: Excluding protic solvents (like water or ethanol) shuts down the primary hydrogen-source pathway for protodehalogenation.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo for column chromatography.

Protocol 2: Additive Spiking Test for Catalyst Poisoning (Self-Validating System)

Purpose: To definitively prove if your 5-iodo heterocycle is poisoning the catalyst, rather than just being unreactive due to high activation energy. This creates a self-validating diagnostic loop.

  • Control Reaction Setup: Set up a known, high-yielding cross-coupling reaction (e.g., 4-iodotoluene + phenylboronic acid + Pd₂(dba)₃ + XPhos + K₃PO₄ in Dioxane).

  • Spiking: Split the control reaction into two parallel vials (Vial A and Vial B). To Vial B, add 10 mol% of your unreactive 5-iodo heterocycle.

  • Execution: Run both reactions under identical conditions (e.g., 80 °C for 2 hours).

  • LC-MS Analysis & Causality Check:

    • Outcome 1 (Vial A >95% yield, Vial B >95% yield): Your 5-iodo heterocycle is not a catalyst poison; its low reactivity is due to high activation energy (sterics/electronics). Solution: Increase temperature or use a more electron-rich ligand.

    • Outcome 2 (Vial A >95% yield, Vial B <20% yield): Your 5-iodo heterocycle is actively coordinating to and deactivating the palladium center. Solution: Switch to NHC ligands or protect coordinating heteroatoms.

Part 5: References

  • RSC Books. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. URL:[Link]

  • ACS Publications. Insight into Copper Catalysis: In Situ Formed Nano Cu₂O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates. URL:[Link]

  • NIH PMC. Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers. URL:[Link]

  • MDPI. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Regioisomer Differentiation of 5-Iodo-3-methoxyisothiazole via ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Methodology Guide Introduction: The Regiochemistry Challenge in Drug Development In me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Methodology Guide

Introduction: The Regiochemistry Challenge in Drug Development

In medicinal chemistry, the isothiazole ring is a highly valued bioisostere. Substituted derivatives, such as 5-Iodo-3-methoxyisothiazole , serve as critical electrophilic building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, during electrophilic iodination or de novo ring syntheses, the formation of the alternative regioisomer—4-Iodo-3-methoxyisothiazole —is a frequent and problematic side reaction.

Because these two regioisomers possess identical masses and similar polarities, chromatographic separation can be deceptive. As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the ultimate arbiter of structural truth. This guide objectively compares the spectral signatures of the 5-iodo target against its 4-iodo alternative, providing a self-validating experimental workflow grounded in fundamental quantum magnetic principles.

The Causality of Spectral Signatures (E-E-A-T)

To move beyond merely reading spectra, we must understand the causality behind the chemical shifts. The differentiation of these isomers relies on two competing electronic phenomena:

  • The Mesomeric (+M) Effect of the Methoxy Group: The oxygen atom of the -OCH₃ group at the C3 position donates electron density into the heteroaromatic π -system. This strongly shields the adjacent ortho position (C4), pushing both the C4 carbon and the H4 proton resonances significantly upfield [1].

  • The Spin-Orbit Heavy-Atom Effect on Light-Atom Shielding (SO-HALA): Iodine is a massive, polarizable halogen. The relativistic spin-orbit coupling of iodine's lone pairs induces a profound diamagnetic shielding effect on its directly attached (ipso) carbon atom [2]. This "Heavy-Atom Effect" causes the iodinated carbon to shift upfield by 40–60 ppm compared to the parent isothiazole.

By mapping these two effects, we create a self-validating diagnostic matrix:

  • In 5-Iodo-3-methoxyisothiazole , the SO-HALA effect shields C5, while the +M effect shields C4. The remaining proton (H4) is highly shielded.

  • In 4-Iodo-3-methoxyisothiazole , the SO-HALA effect shields C4. The remaining proton (H5) lacks the direct +M shielding of the methoxy group and remains downfield.

Comparative Data Presentation

The following tables summarize the diagnostic ¹H and ¹³C NMR chemical shifts used to unambiguously differentiate the target compound from its regioisomer. Data is referenced to the parent isothiazole scaffold [3].

Table 1: Comparative ¹H NMR Profiling (CDCl₃, 400 MHz)
CompoundRemaining ProtonChemical Shift ( δ , ppm)MultiplicityDiagnostic Rationale
Parent Isothiazole H3, H4, H58.72 (H3), 7.26 (H4), 8.54 (H5)MultipletsBaseline reference [3].
5-Iodo-3-methoxyisothiazole H4 ~6.40 SingletStrongly shielded by the adjacent C3-methoxy (+M effect).
4-Iodo-3-methoxyisothiazole H5 ~8.30 SingletUnaffected by the +M effect; slightly deshielded by the adjacent heteroatom.
Table 2: Comparative ¹³C NMR Profiling (CDCl₃, 100 MHz)
Carbon PositionParent Isothiazole ( δ , ppm)5-Iodo-3-methoxyisothiazole ( δ , ppm)4-Iodo-3-methoxyisothiazole ( δ , ppm)
C3 157.1~168.0 (-OCH₃ attached)~165.0 (-OCH₃ attached)
C4 123.4~105.0 (+M shielded)~65.0 (SO-HALA shielded)
C5 147.8~85.0 (SO-HALA shielded) ~145.0 (Unaffected)
-OCH₃ N/A~56.0~56.0

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be meticulously controlled. Solvent impurities or improper relaxation delays can lead to false negatives, especially for quaternary carbons [4].

Step 1: Precision Sample Preparation
  • Weigh 15 mg (for ¹H) or 40 mg (for ¹³C/2D) of the purified isothiazole sample.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: Heterocyclic chemical shifts are highly sensitive to solvent polarity and hydrogen bonding. CDCl₃ minimizes these interactions, while TMS provides an absolute 0.00 ppm lock, preventing calibration drift from residual CHCl₃ (which can vary with temperature) [4].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended, which degrades magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition Parameters
  • ¹H NMR (400 MHz): Set the pulse angle to 30°, acquisition time to 3.0 seconds, and relaxation delay (D1) to 2.0 seconds. Acquire 16 scans. Check the singlet position (H4 vs H5).

  • ¹³C{¹H} NMR (100 MHz): Set the pulse angle to 30°. Crucial Step: Increase the relaxation delay (D1) to 3.0 - 4.0 seconds .

    • Causality Note: Quaternary carbons (C3, C-I) lack attached protons, resulting in very long longitudinal relaxation times ( T1​ ). A standard 1-second delay will saturate these nuclei, rendering the critical C-I signal invisible. Acquire a minimum of 1024 scans.

Step 3: 2D HMBC Validation (The Ultimate Proof)

If 1D data is ambiguous due to sample mixtures, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling ( nJCH​=8 Hz).

  • For the 5-Iodo isomer: The H4 proton will show strong 3J correlations to both C3 (~168 ppm) and C5 (~85 ppm).

  • For the 4-Iodo isomer: The H5 proton will show a 3J correlation to C3 (~165 ppm) and a 2J correlation to C4 (~65 ppm).

Diagnostic Workflow Visualization

NMR_Workflow Start Sample Prep: Isothiazole Derivative in CDCl3 + TMS Acq1D 1D NMR Acquisition (1H & 13C{1H}) Start->Acq1D Check1H Analyze 1H Singlet (H4 vs H5) Acq1D->Check1H Check13C Analyze 13C Heavy Atom Effect Acq1D->Check13C Acq2D 2D HMBC Connectivity Check1H->Acq2D Ambiguous? Result5 5-Iodo-3-methoxyisothiazole (H4 ~6.4 ppm, C5 ~85 ppm) Check1H->Result5 Upfield (~6.4 ppm) Result4 4-Iodo-3-methoxyisothiazole (H5 ~8.3 ppm, C4 ~65 ppm) Check1H->Result4 Downfield (~8.3 ppm) Check13C->Acq2D Check13C->Result5 C5 Shielded Check13C->Result4 C4 Shielded Acq2D->Result5 H4 to C3/C5 Acq2D->Result4 H5 to C3/C4

Diagnostic workflow for the regiochemical assignment of iodo-methoxyisothiazoles using NMR.

References

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry. URL:[Link]

  • Viesser, R. V., et al. (2022). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Journal of Magnetic Resonance Open. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]

Comparative

HPLC Method Development for 5-Iodo-3-methoxyisothiazole Purity: A Comparative Guide

Chemical Context & The Analytical Challenge In pharmaceutical and agrochemical development, the purity profiling of halogenated heterocyclic intermediates is a critical quality attribute. 5-Iodo-3-methoxyisothiazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Analytical Challenge

In pharmaceutical and agrochemical development, the purity profiling of halogenated heterocyclic intermediates is a critical quality attribute. 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) is a highly functionalized building block with a molecular weight of 241.05 g/mol and an estimated XLogP3 of ~2.0[1]. Structurally, it features an electron-rich isothiazole core, a hydrogen-bond accepting methoxy group, and a bulky, highly polarizable iodine atom.

The primary analytical challenge in quantifying the purity of this compound lies in resolving the target active pharmaceutical ingredient (API) from structurally similar synthesis impurities. These typically include unreacted starting materials (e.g., 3-methoxyisothiazole), di-iodinated byproducts, and, most problematically, positional isomers such as 4-iodo-3-methoxyisothiazole.

Chromatographic Strategy: The Causality of Column Selection

As a Senior Application Scientist, I frequently observe that standard reversed-phase method development defaults to a C18 stationary phase[2]. While C18 columns are excellent general-purpose tools that separate analytes based on hydrophobic (dispersive) partitioning, they consistently struggle to resolve positional isomers of halogenated aromatics. Because the 4-iodo and 5-iodo isomers possess nearly identical hydrophobicities and molecular volumes, a C18 column typically yields co-elution.

To solve this, we must design a separation strategy that exploits the unique electronic properties of the analyte. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce a multi-modal retention mechanism:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring engages in strong π−π interactions with the electron-rich isothiazole core[3].

  • Dipole-Dipole & Induced Dipole Interactions: Iodine is a large, highly polarizable atom. The strongly electronegative C-F bonds on the PFP phase create a dipole that induces a complementary dipole in the iodine atom. This provides exceptional shape and positional selectivity[4].

Because halogens radically alter the electron distribution of an aromatic ring, PFP columns provide an extremely useful alternate selectivity to C18 phases, succeeding where C18 fails to resolve structurally similar halogenated compounds[5].

Mechanism Analyte 5-Iodo-3-methoxyisothiazole • Isothiazole Ring • Polarizable Iodine • Methoxy Group C18 C18 Phase • Hydrophobic Partitioning • Poor Isomer Recognition Analyte->C18 Dispersive Forces Only PFP PFP Phase • π-π Interactions • Induced Dipole (Halogen) • High Shape Selectivity Analyte->PFP Multi-mode Interactions

Chromatographic interaction mechanisms for 5-Iodo-3-methoxyisothiazole.

Experimental Methodologies

A robust analytical method must be a self-validating system. To ensure the trustworthiness of every analytical run, this protocol integrates a System Suitability Test (SST) designed around a critical resolution pair. The method is only deemed valid for sample analysis if the resolution ( Rs​ ) between the isomeric impurities is ≥2.0 .

Step-by-Step Protocol

1. Sample & Standard Preparation

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: Accurately weigh 10.0 mg of 5-Iodo-3-methoxyisothiazole into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • SST Resolution Mixture: Spike the standard solution with 0.1% w/w of 3-methoxyisothiazole (des-iodo impurity) and 4-iodo-3-methoxyisothiazole (isomeric impurity).

  • Filtration: Filter all solutions through a 0.22 μ m PTFE syringe filter prior to injection.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of any trace basic impurities, minimizing secondary interactions with residual silanols and ensuring sharp, symmetrical peak shapes.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 μ L.

  • Column Temperature: 30°C (Rigorous temperature control ensures reproducible partitioning and stable π−π interactions).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

G Start Target: 5-Iodo-3-methoxyisothiazole Purity Profiling ColSelect Column Screening (C18 vs. PFP) Start->ColSelect C18 C18 Phase Hydrophobic Interactions ColSelect->C18 PFP PFP Phase Multi-mode Interactions ColSelect->PFP Eval Evaluate System Suitability (Resolution, Tailing, k') C18->Eval PFP->Eval Opt Method Optimization (Gradient, T, pH) Eval->Opt If Rs < 2.0 Val Validation & Routine Analysis Eval->Val If Rs >= 2.0 Opt->Eval

HPLC method development workflow for halogenated heterocycles.

Comparative Data Analysis

The following table summarizes the experimental performance of a standard C18 column (150 x 4.6 mm, 3 μ m) versus a PFP column (150 x 4.6 mm, 3 μ m) using the exact gradient conditions described above.

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
3-methoxyisothiazole4.2N/A4.8N/A
4-iodo-3-methoxyisothiazole7.58.18.412.5
5-Iodo-3-methoxyisothiazole 7.7 0.8 (Co-elution) 9.2 3.1 (Baseline)
Discussion of Results

On the C18 column , the 4-iodo and 5-iodo isomers nearly co-elute ( Rs​=0.8 ), failing the system suitability requirement. Because the alkyl chains of the C18 phase can only interact via dispersive forces, they are "blind" to the spatial arrangement of the iodine atom on the heterocycle.

Conversely, the PFP column successfully achieves baseline resolution ( Rs​=3.1 ) between the critical pair. While overall retention times increase slightly due to the added polar interactions, the selectivity ( α ) shifts dramatically. The PFP phase recognizes the distinct dipole moment and π -electron cloud distribution caused by the iodine at the 5-position versus the 4-position, validating PFP as the superior choice for this purity assay.

References[5] HALO PFP uHPLC COLuMNS. hplc.eu. URL[4] PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. URL[1] 2137715-54-7, 5-iodo-3-methoxy-1,2-thiazole Formula. Echemi.URL[3] PFP(2) - Phenomenex. Phenomenex. URL[2] HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. URL

Sources

Validation

Validating Regio-Selectivity in Isothiazole Substitution: A Comparative Guide to Advanced 2D-NMR Workflows vs. Traditional Methods

Isothiazoles (1,2-thiazoles) are privileged five-membered heterocyclic scaffolds widely utilized in agrochemicals and pharmaceutical drug discovery. Because the isothiazole ring contains adjacent nitrogen and sulfur hete...

Author: BenchChem Technical Support Team. Date: March 2026

Isothiazoles (1,2-thiazoles) are privileged five-membered heterocyclic scaffolds widely utilized in agrochemicals and pharmaceutical drug discovery. Because the isothiazole ring contains adjacent nitrogen and sulfur heteroatoms, its π -electron distribution is highly asymmetric. This asymmetry dictates distinct reaction pathways: electrophilic substitutions and nucleophilic/metallation reactions occur at entirely different carbon centers.

For drug development professionals, unambiguously validating whether a functional group has been installed at the C-4 or C-5 position is a critical analytical bottleneck. This guide objectively compares the performance of Advanced 2D-NMR (HMBC/NOESY) Workflows against alternative modalities like Single-Crystal X-Ray Crystallography and standard 1D-NMR, providing a self-validating experimental framework for regioselectivity assignment.

Mechanistic Grounding: The Causality of Isothiazole Regioselectivity

To validate a substitution, one must first understand the innate electronic causality of the isothiazole ring. The regioselectivity is strictly governed by the reaction mechanism:

  • Electrophilic Aromatic Substitution ( SE​Ar ): The C-4 position possesses the highest π -electron density. Consequently, electrophilic halogenation, nitration, or amination predominantly occurs at C-4 .

  • Directed Metallation / Nucleophilic Attack: The C-5 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent sulfur atom. Treatment with strong bases (e.g., n-BuLi) results in rapid lithiation at C-5, which can subsequently be trapped by electrophiles 1.

Isothiazole_Reactivity Iso Isothiazole Core (1,2-Thiazole) Elec Electrophilic Addition (e.g., NIS, Br2) Iso->Elec High π-electron density Base Directed Metallation (e.g., n-BuLi, -78°C) Iso->Base Acidic C-5 proton C4 C-4 Regioisomer (Electrophilic Attack) Elec->C4 SEAr Mechanism C5 C-5 Regioisomer (Anion Stabilization) Base->C5 Nucleophilic Quench

Logical pathways dictating C-4 vs C-5 regioselective functionalization in isothiazoles.

Product Comparison: 2D-NMR Suite vs. Alternative Modalities

While 1D ¹H and ¹³C NMR can provide initial structural insights, the subtle chemical shift differences between C-4 and C-5 isomers often lead to ambiguous assignments. Advanced 2D-NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) —serve as the premier analytical "product" for this challenge 2.

HMBC maps through-bond connectivity (typically 2 to 3 bonds), while NOESY maps through-space proximity (< 5 Å). Together, they provide absolute certainty without the stringent sample requirements of X-Ray crystallography 3.

Table 1: Analytical Modalities for Regio-Validation
ModalityThroughputSample RequirementRegio-Assignment ConfidenceCost & Overhead
Automated 2D-NMR (HMBC/NOESY) High (1–2 Hours)Liquid/Solution (5–20 mg)Definitive (Through-bond/space)Moderate
Single-Crystal X-Ray Low (Days to Weeks)High-quality single crystalAbsolute (3D spatial mapping)High
1D ¹H/¹³C NMR Very High (Minutes)Liquid/Solution (<1 mg)Ambiguous (Prone to shift overlap)Low

Experimental Protocol: A Self-Validating System

To establish a self-validating system, we must synthesize both regioisomers and subject them to identical analytical workflows. The following protocol outlines the generation and validation of 4-phenylisothiazole and 5-phenylisothiazole.

Phase 1: Regioselective Synthesis
  • Synthesis of the C-4 Precursor: Dissolve isothiazole in Trifluoroacetic Acid (TFA). Add N-Iodosuccinimide (NIS) and stir at room temperature. Causality: TFA activates NIS, driving an SE​Ar reaction exclusively at the electron-rich C-4 position to yield 4-iodoisothiazole 4.

  • Synthesis of the C-5 Precursor: Dissolve isothiazole in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise, stir for 30 minutes, then quench with a solution of I2​ in THF. Causality: The extreme low temperature prevents unwanted ring-opening of the lithiated intermediate, ensuring clean trapping at the acidic C-5 carbon 1.

  • Cross-Coupling: Subject both intermediates to standard Suzuki-Miyaura conditions (Phenylboronic acid, Pd(PPh3​)4​ , K2​CO3​ ) to yield the respective phenylisothiazoles.

Phase 2: 2D-NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ provides a wide spectral window and prevents signal broadening caused by aggregation.

  • HMBC Tuning: Set the long-range coupling delay to 62.5 ms . Causality: HMBC relies on nJCH​ couplings. A 62.5 ms delay is mathematically optimized for a coupling constant of 8 Hz ( 1/(2×8) ), which is the ideal theoretical value for 3-bond aromatic carbon-proton couplings ( 3JCH​ ).

  • NOESY Tuning: Set the mixing time to 300 ms to capture transient through-space dipole-dipole interactions between the isothiazole core protons and the phenyl substituent.

NMR_Validation_Workflow Mix Purified Isothiazole Product Acq Acquire 2D-NMR Data (HSQC, HMBC, NOESY) Mix->Acq Path1 HMBC Analysis (2-3 Bond C-H Coupling) Acq->Path1 Path2 NOESY Analysis (Through-Space <5Å) Acq->Path2 Dec1 C-4 Isomer Confirmed Path1->Dec1 H-3 & H-5 correlate to substituent Dec2 C-5 Isomer Confirmed Path1->Dec2 H-3 & H-4 correlate to substituent Path2->Dec1 NOE with H-3 & H-5 Path2->Dec2 NOE with H-4 only

2D-NMR logical workflow for definitive assignment of isothiazole regioisomers.

Data Presentation: Interpreting the Causality of NMR Signals

The definitive proof of regioselectivity lies in the 3JCH​ correlations. Because HMBC suppresses 1-bond couplings (via a low-pass J-filter), the dominant cross-peaks will exclusively represent 2-bond and 3-bond interactions.

If the phenyl group is at C-4 , both the H-3 and H-5 protons of the isothiazole ring are exactly three bonds away from the ipso-carbon (C-1') of the phenyl ring. Therefore, both protons will show strong HMBC cross-peaks to C-1'. Conversely, if the phenyl group is at C-5 , only the H-4 proton is three bonds away from C-1'; the H-3 proton is four bonds away and will show no correlation 2.

Table 2: Diagnostic 2D-NMR Correlations for Isothiazole Regioisomers
RegioisomerKey Core ¹H SignalsDiagnostic HMBC ( 3JCH​ )Diagnostic NOESY (Through-Space)
4-Phenylisothiazole H-3 (singlet)H-5 (singlet)H-3 → C-1' (Phenyl ipso)H-5 → C-1' (Phenyl ipso)H-3 ↔ H-2' (Phenyl ortho)H-5 ↔ H-2' (Phenyl ortho)
5-Phenylisothiazole H-3 (doublet)H-4 (doublet)H-4 → C-1' (Phenyl ipso)H-3 → C-5 (Isothiazole core)H-4 ↔ H-2' (Phenyl ortho)(No interaction with H-3)

By utilizing this structured 2D-NMR approach, researchers can bypass the time-consuming crystallization processes required for X-Ray diffraction while maintaining absolute confidence in their structural assignments.

References

  • FIVE MEMBERED HETEROCYCLES WITH TWO HETEROATOMS IN THE RINGS eGyanKosh

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES LOCKSS 1

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity ResearchGate 3

  • Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid ResearchGate 4

  • Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide Benchchem 2

Sources

Comparative

Reference standards for 5-Iodo-3-methoxyisothiazole analysis

Analytical Reference Standards for 5-Iodo-3-methoxyisothiazole: A Comparative Guide to Qualification and Analytical Methodologies Introduction 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7; Molecular Weight: 241.05 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Standards for 5-Iodo-3-methoxyisothiazole: A Comparative Guide to Qualification and Analytical Methodologies

Introduction

5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7; Molecular Weight: 241.05 g/mol ) is a highly versatile, halogenated heterocyclic building block[1]. Characterized by an electron-rich isothiazole ring and a reactive carbon-iodine bond at the 5-position, it is increasingly utilized in medicinal chemistry and the synthesis of advanced organic electronic materials (such as OLEDs and OFETs) via transition-metal-catalyzed cross-coupling reactions[2].

To accurately quantify this intermediate during reaction monitoring, yield optimization, and impurity profiling, researchers must utilize rigorously qualified reference standards. Because the analytical response of a molecule can vary considerably based on its structural moieties, establishing metrological traceability through a self-validating analytical system is paramount[3]. This guide objectively compares reference standard grades and provides a self-validating, causal methodology for qualifying an in-house working standard.

Section 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of a reference standard is a balance between metrological rigor, cost, and the specific phase of research. Table 1 summarizes the performance and application metrics of three common reference standard tiers.

Table 1: Comparative Analysis of Reference Standard Grades

Standard GradeMetrological TraceabilityTypical PurityRelative CostPrimary Application
Certified Reference Material (CRM) ISO 17034 / SI-traceable>99.5%HighPrimary instrument calibration, regulatory CMC submissions, absolute quantification.
Analytical Standard Certificate of Analysis (CoA)>98.0%MediumRoutine quality control (QC), analytical method development.
In-House Working Standard Qualified via qNMR / Mass Balance>95.0%LowHigh-throughput reaction monitoring, early-stage exploratory R&D.

Causality in Selection: For absolute quantification, a CRM is required because its purity is traced back to the International System of Units (SI)[4]. However, CRMs are expensive and often available in limited quantities. For routine laboratory workflows (e.g., monitoring a Suzuki-Miyaura coupling), an In-House Working Standard is the most pragmatic choice—provided it is rigorously qualified against a primary ratio method like Quantitative NMR (qNMR)[5].

Section 2: The Self-Validating Qualification Workflow

To elevate an in-house batch of 5-Iodo-3-methoxyisothiazole to the status of a "Qualified Working Standard," we employ a multiparametric workflow. This relies on qNMR for absolute purity and High-Performance Liquid Chromatography (HPLC) for orthogonal impurity profiling.

QualificationWorkflow Start Raw 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) qNMR Primary Method: qNMR (Absolute Purity) Start->qNMR Aliquot 1 HPLC Orthogonal Method: HPLC-UV/MS (Impurity Profiling) Start->HPLC Aliquot 2 KF Karl Fischer & TGA (Moisture/Volatiles) Start->KF Aliquot 3 MassBal Mass Balance Calculation (100% - Impurities) qNMR->MassBal Cross-validation HPLC->MassBal KF->MassBal Qualified Qualified Working Standard MassBal->Qualified Certification

Figure 1: Self-validating multiparametric workflow for reference standard qualification.

Protocol 1: Absolute Purity Determination via qNMR

Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the analyte itself. The NMR signal intensity is directly proportional to the number of resonant nuclei, allowing for universal internal standards[6][7].

Step-by-Step Methodology:

  • System Suitability Testing (SST): Run a blank spectrum of the deuterated solvent ( CDCl3​ ) to ensure no residual peaks interfere with the target integration regions (3.0 ppm, 3.9 ppm, and 6.5 ppm).

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 5-Iodo-3-methoxyisothiazole sample and ~5.0 mg of a CRM-grade Internal Standard (IS).

    • Causality for IS Choice: is selected because its 6-proton singlet at ~3.0 ppm does not overlap with the analyte's methoxy protons (~3.9 ppm, 3H) or the C4 aromatic proton (~6.5 ppm, 1H)[5].

  • Acquisition Parameters: Acquire the 1H -NMR spectrum at 400 MHz or 500 MHz using a 90° excitation pulse.

    • Causality for Relaxation Delay ( D1​ ): Set D1​=30 seconds. Accurate quantitative integration requires complete longitudinal relaxation of all spins. A D1​ of ≥5×T1​ ensures >99.3% magnetization recovery, preventing integration bias against the slower-relaxing aromatic proton[6].

  • Data Processing & Calculation: Apply baseline correction and integrate the DMSO2​ peak and the analyte's methoxy peak. Calculate mass fraction purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Section 3: Orthogonal Impurity Profiling via HPLC-UV/MS

While qNMR provides highly accurate absolute purity, its limit of detection (LOD) is typically around 0.1% to 1.0%[5]. To detect trace organic impurities that could poison downstream transition-metal catalysts, we employ HPLC-UV/MS as an orthogonal, self-validating check.

Protocol 2: HPLC-UV/MS Method
  • SST Execution: Inject the standard solution 5 consecutive times. The system is only validated for use if the Retention Time RSD is < 0.5% and Peak Area RSD is < 1.0%.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Causality: The highly lipophilic iodine atom at the 5-position drives strong hydrophobic retention. A densely endcapped C18 phase prevents secondary interactions and peak tailing.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Causality: Formic acid acts as an ion-pairing agent and pH buffer, ensuring that any trace weakly acidic or basic impurities remain in a single ionization state, preventing peak splitting while enabling positive-mode ESI-MS detection.

    • Detection: UV at 254 nm.

      • Causality: 254 nm optimally captures the π→π∗ transition of the conjugated isothiazole ring system.

Table 2: Typical Impurity Profile and Analytical Responses

Analyte / Potential ImpurityStructural CharacteristicRelative Retention Time (RRT)Primary Detection Mode
5-Iodo-3-methoxyisothiazole Target Intermediate1.00UV (254 nm) / MS (ESI+)
3-Methoxyisothiazole Des-iodo degradation product~0.65UV (254 nm) / MS (ESI+)
Isothiazol-3-ol derivative Demethylated impurity~0.45UV (254 nm) / MS (ESI-)
4,5-Diiodo-3-methoxyisothiazole Over-halogenated byproduct~1.40UV (254 nm) / MS (ESI+)

Section 4: Downstream Application & Reactivity Monitoring

Once the in-house standard is qualified (purity established via qNMR and trace impurities mapped via HPLC), it becomes the foundational reference point for monitoring complex downstream syntheses, such as incorporating the isothiazole moiety into organic semiconductor molecules[2].

ReactionMonitoring Ref Qualified Reference Standard CalCurve Construct HPLC Calibration Curve Ref->CalCurve Quant Quantification of Unreacted Substrate CalCurve->Quant Response Factor Reaction Suzuki-Miyaura Coupling Reaction Sampling Time-course Reaction Sampling Reaction->Sampling Sampling->Quant Peak Area Kinetic Kinetic Analysis & Yield Optimization Quant->Kinetic

Figure 2: HPLC-based reaction monitoring workflow utilizing the qualified reference standard.

By injecting known concentrations of the qualified standard, researchers can generate a highly accurate calibration curve. This allows for the precise calculation of response factors, enabling the exact quantification of unreacted 5-Iodo-3-methoxyisothiazole in crude reaction mixtures, thereby driving kinetic analysis and yield optimization in material science and drug development.

References

  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." Available at:[Link]

  • ResearchGate / PubMed (Malz & Jancke, 2005). "Validation of quantitative NMR." Available at:[Link]

  • ACS Publications. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Available at:[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Available at:[Link]

Sources

Validation

Theoretical Elemental Composition: The Foundational Benchmark

An In-Depth Technical Guide to the Elemental Analysis of 5-Iodo-3-methoxyisothiazole For researchers and professionals in drug development and material science, the synthesis of novel heterocyclic compounds is a foundati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 5-Iodo-3-methoxyisothiazole

For researchers and professionals in drug development and material science, the synthesis of novel heterocyclic compounds is a foundational step. Isothiazoles, in particular, represent a critical scaffold in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2][3][4] However, the synthesis of a new chemical entity is only validated upon its rigorous characterization. Elemental analysis remains a cornerstone of this process, providing a fundamental confirmation of a compound's empirical formula and a primary assessment of its purity.

This guide provides a comprehensive framework for understanding and performing the elemental analysis of 5-Iodo-3-methoxyisothiazole, a compound of interest for exploratory research.[5][6] We will delve into the theoretical elemental composition, present a detailed experimental protocol, and offer a comparative analysis with a close structural analog, 5-Bromo-3-methoxyisothiazole, to highlight the sensitivity and utility of this analytical technique.

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

The molecular formula for 5-Iodo-3-methoxyisothiazole is C₄H₄INOS .[7] Based on this, the calculated theoretical elemental composition is presented in Table 1. To provide a clear comparative context, we also present the theoretical data for its structural analog, 5-Bromo-3-methoxyisothiazole (C₄H₄BrNOS). This comparison illustrates how the substitution of one halogen for another significantly alters the expected mass percentages, a distinction that elemental analysis can readily detect.

Table 1: Theoretical Elemental Composition of 5-Iodo-3-methoxyisothiazole and its Bromo-Analog

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)
5-Iodo-3-methoxyisothiazole C₄H₄INOS19.93%1.67%5.81%13.30%
5-Bromo-3-methoxyisothiazole C₄H₄BrNOS24.76%2.08%7.22%16.52%

Note: The theoretical values are calculated based on the atomic weights of the constituent elements.

Experimental Protocol: A Self-Validating System for CHNS Analysis

The determination of Carbon, Hydrogen, Nitrogen, and Sulfur content is typically performed using a dedicated CHNS/O elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).

The protocol described below is a self-validating system, emphasizing the causality behind each step to ensure data integrity.

Instrumentation: CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Eager 300).[8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, purified 5-Iodo-3-methoxyisothiazole sample into a tin or silver capsule.

    • Causality: The sample must be meticulously dried to remove any residual solvents or water, which would alter the hydrogen and carbon percentages and lead to inaccurate results. A precise weight is critical for accurate calculation of the mass percentages.

  • Instrument Calibration:

    • Prior to analyzing the unknown sample, analyze a certified standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide).

    • The instrument measures the detector response for the known quantities of C, H, N, and S in the standard and generates a calibration factor.

    • Causality: Calibration is the most critical step for ensuring the trustworthiness of the results. It corrects for any instrumental drift and verifies that the entire system—from combustion to detection—is functioning correctly.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) rich in oxygen.

    • The sample undergoes rapid and complete combustion.

    • Causality: The high temperature ensures the complete conversion of the sample into simple, stable gaseous oxides (CO₂, H₂O, Nₓ, SOₓ) and elemental N₂. Incomplete combustion is a primary source of error, leading to lower-than-expected carbon values.

  • Reduction and Gas Treatment:

    • The mixture of gases flows through a reduction tube (often containing copper) to convert nitrogen oxides (Nₓ) to N₂ and remove excess oxygen.

    • The gas stream then passes through a series of traps or scrubbers to remove interfering elements, particularly halogens (Iodine in this case). Reagents like silver tungstate and silver vanadate are effective for this purpose.[9]

    • Causality: This step is crucial for halogenated compounds. Without effective scrubbing, iodine would interfere with the detectors, leading to erroneous results. Converting all nitrogen species to N₂ ensures that it is quantified as a single peak.

  • Separation and Detection:

    • The purified gas mixture (CO₂, H₂O, N₂, SO₂) is separated, typically via gas chromatography.

    • The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a reference gas (usually helium) as each analyte gas passes over it.

    • The detector generates a signal proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration factor, calculates the mass percentages of C, H, N, and S in the original sample.

    • The experimental results are then compared to the theoretical values.

Interpreting the Results: A Comparative Framework

The ultimate goal is to determine if the experimental data validates the proposed structure. The generally accepted tolerance for elemental analysis is a deviation of no more than ±0.4% from the theoretical value for each element.[10][11]

Table 2: Framework for Data Comparison

ElementTheoretical % (5-Iodo-3-methoxyisothiazole)Acceptable Experimental RangeHypothetical Experimental ResultDeviationPass/Fail
C 19.93%19.53% - 20.33%19.85%-0.08%Pass
H 1.67%1.27% - 2.07%1.71%+0.04%Pass
N 5.81%5.41% - 6.21%5.76%-0.05%Pass
S 13.30%12.90% - 13.70%13.19%-0.11%Pass

A "Pass" indicates that the elemental composition is consistent with the pure, anhydrous compound. A "Fail" for one or more elements necessitates further investigation. Potential causes for deviation include:

  • Residual Solvent or Water: Often increases the C and H content.

  • Inorganic Impurities: Will not contain C or H, thus depressing their percentages.

  • Incomplete Combustion: Can lead to significantly lower carbon values.

Workflow Visualization

The following diagram illustrates the logical flow of the elemental analysis process, from sample submission to final validation.

Elemental_Analysis_Workflow cluster_prep Preparation & Calibration cluster_analysis Instrumental Analysis cluster_validation Data Validation Sample Receive & Dry Synthesized Sample Weigh Accurately Weigh 1-3 mg Sample->Weigh Purity Check Calibrate Calibrate Instrument with Certified Standard Weigh->Calibrate Combustion High-Temp Combustion (~1000 °C) Calibrate->Combustion Begin Sample Run Reduction Gas Reduction & Scrubbing (Remove Halogens) Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Calculate Experimental % Composition Detection->Data Compare Compare Experimental vs. Theoretical Data Data->Compare Pass Purity Confirmed (Deviation ≤ 0.4%) Compare->Pass Yes Fail Investigation Required (Deviation > 0.4%) Compare->Fail No

Caption: Workflow for the elemental analysis and validation of 5-Iodo-3-methoxyisothiazole.

Conclusion

Elemental analysis is an indispensable tool for the chemical characterization of novel compounds like 5-Iodo-3-methoxyisothiazole. It provides a direct, quantitative measure of a compound's elemental makeup, serving as a fundamental test of its identity and purity. By following a rigorous, self-validating protocol and comparing the results against a precise theoretical framework, researchers can confidently verify their synthetic products, a critical step in the journey of drug discovery and materials innovation.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives - IJIRT. (n.d.). International Journal of Innovative Research in Technology. [Link]

  • The chemistry of isothiazoles - ResearchGate. (n.d.). ResearchGate. [Link]

  • General. Elemental analysis was obtained on an Eager 300 elemental analyzer. Nuclear magnetic resonance spectra were taken on a. (n.d.). [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. (2019, May 11). ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. (2019, October 17). [Link]

  • Heterocyclic Compounds - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • HETEROCYCLIC COMPOUNDS - UOU. (n.d.). Uttarakhand Open University. [Link]

  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. (n.d.). Clariant. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. (2025, August 11). Royal Society of Chemistry. [Link]

  • Heterocyclic Compounds. (n.d.). [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Heterocyclic compound - Wikipedia. (n.d.). Wikipedia. [Link]

  • Main Analytical Techniques Used for Elemental Analysis in Various Matrices. (2025, December 26). ResearchGate. [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (2025, August 6). ResearchGate. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer. [Link]

  • 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities - PubMed. (2010, April 19). PubMed. [Link]

  • Elemental Analysis Error : r/OrganicChemistry - Reddit. (2023, June 17). Reddit. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Iodo-3-methoxyisothiazole proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 5-Iodo-3-methoxyisothiazole As a Senior Application Scientist, I frequently consult on the operational logistics of handling specialty heterocyclic building blocks. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 5-Iodo-3-methoxyisothiazole

As a Senior Application Scientist, I frequently consult on the operational logistics of handling specialty heterocyclic building blocks. 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) presents a unique dual-hazard profile: it is both a potent electrophilic sensitizer (due to the isothiazole ring) and a halogenated organic compound (due to the iodine substituent)[1]. Improper handling or disposal not only risks severe occupational allergic contact dermatitis but also violates stringent EPA Resource Conservation and Recovery Act (RCRA) regulations regarding halogenated waste streams[2][3].

This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Assessment

To design a fail-safe handling protocol, we must first understand the molecular causality of the compound's hazards.

The Isothiazole Sensitization Mechanism: Isothiazole derivatives are notorious for their skin sensitization potential[4][5]. The electron-deficient nature of the isothiazole ring, exacerbated by the electron-withdrawing iodine atom, makes the molecule highly electrophilic. Upon dermal contact, it undergoes rapid nucleophilic attack by the thiol (-SH) groups of cysteine residues or primary amines of lysine in epidermal proteins[4]. This covalent binding (haptenation) forms an immunogenic complex that is recognized by dendritic cells, which then migrate to lymph nodes and trigger T-cell proliferation[4][6]. Repeated exposure leads to severe[3].

ToxicityMechanism Isothiazole 5-Iodo-3-methoxyisothiazole (Electrophilic Agent) Skin Epidermal Protein Contact (Cysteine/Lysine Residues) Isothiazole->Skin Adduct Covalent Protein Adduct Formation (Haptenation) Skin->Adduct Nucleophilic Attack Dendritic Dendritic Cell Activation & Migration to Lymph Nodes Adduct->Dendritic Immune Recognition TCell T-Cell Proliferation (Allergic Contact Dermatitis) Dendritic->TCell Sensitization

Fig 1: Mechanistic pathway of isothiazole-mediated skin sensitization and allergic contact dermatitis.

The Halogenated Disposal Challenge: The presence of the iodine atom dictates that this compound cannot be routed into standard organic waste streams. When incinerated at standard temperatures, halogenated organics can generate highly toxic dioxins, furans, and corrosive acid gases (such as hydrogen iodide, HI)[7][8]. Consequently, mandate that halogenated waste be segregated and routed to specialized high-temperature incinerators equipped with alkaline acid-gas scrubbers[8].

Physicochemical & Hazard Data Summary

Understanding the quantitative properties of 5-Iodo-3-methoxyisothiazole is critical for mass-balance tracking and decontamination planning[1].

Property / ClassificationQuantitative Value / DesignationOperational Implication
CAS Number 2137715-54-7Unique identifier for SDS and waste manifesting[1].
Molecular Formula C4H4INOSContains Iodine (Halogen) and Sulfur/Nitrogen[1].
Molecular Weight 241.05 g/mol Heavy atom count requires specific mass-balance tracking[1].
Topological Polar Surface Area 50.4 ŲIndicates moderate polarity; influences solvent selection for decontamination[1].
Primary Hazard Skin Sensitizer (Category 1)Requires strict dermal protection (Nitrile/Neoprene double-gloving)[5].
EPA Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents (e.g., Acetone)[2][9].

Experimental Protocols: Handling & Segregation

Protocol A: Operational Handling & Engineering Controls
  • Preparation: Conduct all transfers of 5-Iodo-3-methoxyisothiazole inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent aerosol inhalation.

  • PPE Selection: Don standard lab attire, chemical-splash goggles, and double gloves. The inner glove should be standard nitrile, while the outer glove should be a thicker butyl rubber or neoprene. Causality: Thicker outer gloves prevent permeation by the carrier solvents often used to dissolve methoxyisothiazoles.

  • Equipment Decontamination: Post-use, rinse all spatulas, glassware, and balances with a 10% sodium bisulfite solution. Causality: The bisulfite acts as a strong nucleophile, safely attacking and quenching the electrophilic isothiazole ring before standard washing, eliminating its sensitizing properties.

Protocol B: Waste Segregation & Disposal Workflow

Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and environmental risk[9]. Follow this self-validating segregation protocol:

  • Primary Collection: Designate a specific, chemically compatible high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste."

  • Solvent Compatibility Check: Ensure the waste mixture contains less than 20% water and absolutely no reactive metals or strong oxidizers. Causality: High water content in halogenated waste streams severely lowers the BTU (energy) value during incineration, complicating the destruction process and increasing TSDF surcharges.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "5-Iodo-3-methoxyisothiazole" and "Halogenated Heterocycle" on the manifest.

  • Storage: Store the container in a secondary containment tray in a designated Hazardous Waste Accumulation Area, ensuring the lid is securely closed unless actively adding waste[9].

  • Manifesting & Hauling: Transfer to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[10].

DisposalWorkflow Start Generate 5-Iodo-3-methoxyisothiazole Waste Decision1 Is the waste mixed with non-halogenated solvents? Start->Decision1 Halogenated Route to Halogenated Waste Stream (<20% Water) Decision1->Halogenated No Mixed Classify as Mixed Halogenated Waste (EPA F001/F002) Decision1->Mixed Yes Incineration High-Temp Incineration with Acid Gas Scrubbers Halogenated->Incineration Mixed->Incineration

Fig 2: Decision matrix and EPA-compliant disposal workflow for halogenated isothiazole waste.

Emergency Spill Response Protocol

In the event of a localized benchtop spill, immediate action is required to prevent cross-contamination and dermal exposure.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Emergency PPE: Upgrade to heavy-duty neoprene gloves and a half-face respirator with organic vapor cartridges if the spill is outside a fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible materials like sawdust, as halogenated compounds and oxidizers can sometimes react exothermically, posing a fire risk.

  • Neutralization: Carefully apply a 10% sodium bisulfite or sodium metabisulfite solution over the spill area to chemically quench the active isothiazole ring.

  • Collection: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan.

  • Containerization: Place the debris into a heavy-duty hazardous waste bag. Tie the bag, place it inside a second bag (double-bagging), and seal it in a rigid, labeled hazardous waste pail.

  • Final Decontamination: Wash the spill surface with soap and water, collecting the rinsate as hazardous aqueous waste[9].

Regulatory Compliance & EPA Guidelines

Under the Resource Conservation and Recovery Act (RCRA), the disposal of halogenated organic compounds is strictly monitored[10]. While 5-Iodo-3-methoxyisothiazole is a specialty chemical and may not possess a specific "U" or "P" listed waste code on its own, it falls under the broad category of halogenated organic waste[11]. If it is mixed with spent solvents (e.g., methylene chloride or trichloroethylene during extraction), the entire mixture adopts the [2][12]. Facilities must maintain their EPA identification numbers and retain all waste manifests for a minimum of three years to ensure compliance[13].

References

  • Hazardous Waste Listings US Environmental Protection Agency (EPA) URL: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles National Center for Biotechnology Information (PMC) URL:[Link]

  • Hazardous Waste Management Facilities and Units US Environmental Protection Agency (EPA) URL:[Link]

  • Learn the Basics of Hazardous Waste US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Iodo-3-methoxyisothiazole

As a Senior Application Scientist, I frequently guide researchers through the handling of novel, highly reactive halogenated heterocycles. 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) [1] is a prime example of a compo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide researchers through the handling of novel, highly reactive halogenated heterocycles. 5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) [1] is a prime example of a compound that requires rigorous, causality-driven safety protocols. Its structural motifs—an electron-rich isothiazole ring coupled with a reactive heavy halogen (iodine)—demand a self-validating system for personal protective equipment (PPE), operational handling, and disposal.

This guide provides an authoritative framework for safely managing this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

Before selecting PPE, we must understand the mechanistic causality behind the chemical's hazards. 5-Iodo-3-methoxyisothiazole combines the baseline toxicity of the isothiazole ring with the specific reactivity of an organoiodine compound:

  • Volatility and Irritation: Base isothiazoles are highly flammable liquids and vapors that cause severe skin and eye irritation[2]. The methoxy substitution may slightly lower volatility, but the core ring remains a potent respiratory irritant.

  • Halogenated Reactivity: The carbon-iodine (C-I) bond is susceptible to photolytic or thermal cleavage. Degradation can release toxic iodine gas (I₂) or corrosive hydrogen iodide (HI). Furthermore, halogenated organics must never be mixed with active metals, as violent explosions can result[3].

  • Polymer Permeation: Halogenated organic compounds are notorious for rapidly permeating standard laboratory glove materials, necessitating specialized dermal protection[4].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling halogenated heterocycles. The following selections are grounded in the and institutional guidelines for handling hazardous organics[5][6].

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategoryRecommended SpecificationMechanistic Justification (The "Why")
Hand Protection Double-Gloving System: Inner: Laminate (Silver Shield) or Butyl Rubber.Outer: Heavy-duty Nitrile (8-mil+).Halogenated organics rapidly degrade standard nitrile[4]. Butyl/laminate provides critical chemical resistance against permeation; the outer nitrile layer provides mechanical dexterity and is easily swapped if contaminated.
Eye/Face Protection Indirect-vented chemical splash goggles. Add a full-face shield if handling >50 mL.Protects against the capillary action of liquid splashes. A face shield prevents facial dermal absorption during high-volume transfers[6].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex), full-length pants, closed-toe non-porous shoes.Isothiazole derivatives carry inherent flammability risks. FR materials prevent the coat from melting into the skin in the event of a flash fire.
Respiratory Control Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Mitigates the inhalation risk of volatile isothiazole vapors and captures potential I₂/HI off-gassing during thermal/photolytic degradation[6].

Operational Plan: Step-by-Step Handling Protocol

According to the, handling hazardous chemicals requires a pre-formulated, self-validating plan[7].

Phase 1: Pre-Experiment Setup & Validation
  • Airflow Verification: Check the fume hood monitor to ensure the face velocity is actively maintaining 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Secondary Containment: Place a chemically resistant spill tray inside the hood. This validates the system by ensuring that if the primary vessel fails, the chemical remains entirely contained.

  • Purging: Clear the hood of unnecessary clutter to maintain unobstructed laminar airflow across the workspace.

Phase 2: Active Handling
  • PPE Donning: Equip the FR lab coat, splash goggles, and the double-layer glove system[5].

  • Transfer Mechanics: Use positive-displacement pipettes for liquid transfers or anti-static spatulas for solids. Causality: Standard air-displacement pipettes are inaccurate with volatile heterocyclic compounds and can drip, causing localized contamination.

  • Light Shielding: If the reaction requires prolonged stirring (>1 hour), wrap the reaction vessel in aluminum foil. Causality: Prevents ambient UV/visible light from driving the photolytic cleavage of the C-I bond.

Phase 3: Post-Experiment Teardown
  • Decontamination: Wipe down the exterior of the reagent bottle and pipettes with a compatible solvent (e.g., isopropanol) before removing them from the hood.

  • Doffing: Remove the outer nitrile gloves inside the hood to contain trace contamination. Wash hands immediately with soap and water after removing the inner laminate gloves.

Disposal and Spill Management

Prudent Practices dictates that no activity should begin unless a strict disposal plan is formulated[7]. Mixing halogenated waste with incompatible streams can lead to hazardous exothermic reactions[8].

Table 2: Waste Segregation Guidelines

Waste StreamClassificationDisposal Protocol
Liquid Waste Halogenated Organic WasteStore in a dedicated, clearly labeled, vented waste carboy. Do NOT mix with alkali metals, strong reducing agents, or non-halogenated solvents[3][8].
Solid Waste Contaminated ConsumablesPipette tips, outer gloves, and wipes must be placed in a sealed solid hazardous waste container. Do not dispose of in general laboratory trash.
Spill Response Protocol
  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Assess: If the spill occurs outside the hood, evacuate the immediate area and allow the HVAC system to clear vapors.

  • Absorb: Use an inert, amorphous silicate absorbent. Causality: Combustible absorbents (like sawdust) can react with halogenated compounds.

  • Neutralize: If purple iodine vapor (I₂) is detected due to degradation, apply a dilute sodium thiosulfate solution to the spill area. Causality: Thiosulfate acts as a reducing agent, converting toxic I₂ into benign, water-soluble iodide (I⁻).

Process Visualization

G Start Start: 5-Iodo-3-methoxyisothiazole Handling Setup Phase 1: Fume Hood Setup (Verify 80-120 fpm, Secondary Containment) Start->Setup PPE Phase 2: Don PPE (FR Coat, Goggles, Butyl/Nitrile Gloves) Setup->PPE Handling Phase 3: Active Handling (Light Shielding, Positive Displacement) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResp Spill Response (Isolate, Absorb, Thiosulfate Neutralization) SpillCheck->SpillResp Yes Waste Phase 4: Disposal (Halogenated Organic Waste Stream) SpillCheck->Waste No SpillResp->Waste End End: Doffing & Decontamination Waste->End

Figure 1: Workflow and exposure control logic for 5-Iodo-3-methoxyisothiazole.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment, General Requirements. Available from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.